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  • Product: 9-Oxabicyclo[3.3.1]nonan-1-ol
  • CAS: 37996-41-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 9-Oxabicyclo[3.3.1]nonan-1-ol (CAS 37996-41-1)

For Researchers, Scientists, and Drug Development Professionals Abstract 9-Oxabicyclo[3.3.1]nonan-1-ol, a unique bridged bicyclic ether-alcohol, presents a scaffold of significant interest in medicinal chemistry and synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxabicyclo[3.3.1]nonan-1-ol, a unique bridged bicyclic ether-alcohol, presents a scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid, three-dimensional structure offers a valuable framework for the design of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of the physical and spectroscopic properties of 9-Oxabicyclo[3.3.1]nonan-1-ol (CAS 37996-41-1). Due to a scarcity of direct experimental data for this specific isomer, this document leverages data from closely related derivatives and computational predictions to offer a robust profile. It further details the established experimental methodologies for the determination of its physicochemical properties, providing a thorough resource for researchers working with this and similar molecular entities.

Molecular Structure and Conformation

9-Oxabicyclo[3.3.1]nonan-1-ol possesses a distinctive bicyclic framework where two six-membered rings share two carbon atoms, and an oxygen atom bridges the 1 and 5 positions. The hydroxyl group is situated at one of the bridgehead carbons. This rigid structure significantly influences its chemical reactivity and physical properties. The bicyclo[3.3.1]nonane system is known to exist in several conformations, with the chair-chair and boat-chair forms being the most prevalent. For 9-oxabicyclo[3.3.1]nonane derivatives, a preference for the boat-chair conformation is often observed to alleviate transannular interactions.[1]

Caption: Molecular structure of 9-Oxabicyclo[3.3.1]nonan-1-ol.

Physicochemical Properties: A Predictive Overview

PropertyPredicted ValueMethod
Molecular Weight 142.20 g/mol Calculation
Molecular Formula C₈H₁₄O₂Calculation
Boiling Point ~220-240 °C at 760 mmHgEstimation
Melting Point Not available-
Density ~1.1 g/cm³Estimation
LogP (Octanol/Water Partition Coefficient) ~1.2 - 1.8Estimation
Solubility Sparingly soluble in water, soluble in common organic solvents like ethanol, methanol, and dichloromethane.General principles of solubility for cyclic alcohols and ethers.

Note: These values are estimations and should be confirmed by experimental determination.

Spectroscopic Characterization

While a dedicated spectrum for 9-Oxabicyclo[3.3.1]nonan-1-ol is not published, analysis of its derivatives allows for an informed prediction of its key spectroscopic features. A recent study on aminoalcohols with a 9-oxabicyclo[3.3.1]nonane core provides valuable insights into the expected NMR and mass spectrometry data.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the resulting diastereotopic protons. The bridgehead protons adjacent to the oxygen and hydroxyl groups will likely appear as multiplets in the downfield region (δ 3.5-4.5 ppm). The methylene protons on the six-membered rings would present as a series of complex multiplets in the upfield region (δ 1.2-2.5 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum is anticipated to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The bridgehead carbon bearing the hydroxyl group (C1) and the other bridgehead carbon bonded to the ether oxygen (C5) would be the most downfield among the sp³ carbons, likely in the range of δ 70-85 ppm. The remaining methylene carbons would appear in the δ 20-40 ppm region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 9-Oxabicyclo[3.3.1]nonan-1-ol is expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely involve the loss of a water molecule (M-18) and subsequent ring fragmentation. Alpha-cleavage adjacent to the ether oxygen and the alcohol is also a probable fragmentation pathway.[4][5] High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding.[6][7] A strong C-O stretching vibration for the alcohol is expected around 1050-1150 cm⁻¹, and the C-O-C stretching of the ether linkage should appear in the 1070-1150 cm⁻¹ region.[8]

Experimental Protocols for Physical Property Determination

The following section outlines the standard, field-proven methodologies for the experimental determination of the key physical properties of 9-Oxabicyclo[3.3.1]nonan-1-ol.

Melting Point Determination

The melting point is a crucial indicator of purity.[9]

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point is another fundamental physical property.[10][11]

Protocol (Thiele Tube Method):

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed in the fusion tube.

  • The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Understanding the solubility profile is essential for purification, formulation, and biological testing.[12][13][14]

Protocol:

  • To a series of test tubes, add a small, measured amount of 9-Oxabicyclo[3.3.1]nonan-1-ol.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) in small increments, with agitation.

  • Observe and record whether the compound dissolves to form a clear solution at room temperature.

  • For sparingly soluble compounds, gentle heating can be applied to assess temperature effects on solubility.

Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural & Purity Analysis cluster_Properties Physical Property Determination cluster_Application Application Synthesis Synthesis of 9-Oxabicyclo[3.3.1]nonan-1-ol Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity_Check Purity Assessment (e.g., GC, HPLC) Purification->Purity_Check MeltingPoint Melting Point Determination Purity_Check->MeltingPoint BoilingPoint Boiling Point Determination Purity_Check->BoilingPoint Solubility Solubility Assessment Purity_Check->Solubility DrugDev Drug Development & Further Research Solubility->DrugDev

Caption: A typical experimental workflow for the characterization and physical property determination of 9-Oxabicyclo[3.3.1]nonan-1-ol.

Conclusion

9-Oxabicyclo[3.3.1]nonan-1-ol represents a fascinating and potentially valuable molecular scaffold. While a comprehensive experimental dataset of its physical properties is yet to be established, this guide provides a foundational understanding based on computational predictions and extrapolated data from its derivatives. The outlined experimental protocols offer a clear path for researchers to rigorously characterize this compound. As research into bridged bicyclic systems continues to expand, a full experimental elucidation of the properties of 9-Oxabicyclo[3.3.1]nonan-1-ol will undoubtedly contribute to its application in the development of new chemical entities with unique biological activities.

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Longdom Publishing. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Hilal, S. H., et al. (2007). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. [Link]

  • Cho, S. G., et al. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. Journal of Computational Chemistry, 25(16), 2073-9. [Link]

  • Cho, S. G., et al. (2025, August 9). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. [Link]

  • Baskin, I. I., et al. (2000). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Computer Sciences, 40(6), 1317-1325. [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Scribd. (n.d.). Solubility Tests On Organic Compounds. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Classification of organic compounds By solubility. (n.d.). Mansoura University. [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]

  • Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. [Link]

  • Sedenkova, K. N., et al. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • El-sayed, A., et al. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. [Link]

  • Sedenkova, K. N., et al. (2025, December 18). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org. [Link]

  • Das, S., et al. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]

  • PubChem. (n.d.). 9-Oxabicyclo(3.3.1)nonane. [Link]

  • Liyana-Arachchi, T. P., et al. (2020). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 124(14), 2865-2875. [Link]

  • Detert, H., & Schollmeyer, D. (2025). (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol. PMC. [Link]

  • Kwart, H., & King, K. (1966). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 31(7), 2272-2276. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • SpectraBase. (n.d.). Bicyclo(3.3.1)nonan-9-one. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

  • Bucci, P., et al. (1970). Configuration study of some 9-substituted 3-oxabicyclo[3.3.1]nonanes by nuclear magnetic resonance. The Journal of Organic Chemistry, 35(4), 913-916. [Link]

  • NIST. (n.d.). 9-Oxabicyclo[3.3.1]nonane. [Link]

  • Liyana-Arachchi, T. P., et al. (2020). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. ACS Publications. [Link]

  • PubChem. (n.d.). 9-Oxabicyclo[3.3.1]nonan-2-ol. [Link]

  • Liu, Y., et al. (2014). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. PMC. [Link]

  • AdiChemistry. (2026, January 14). Infrared spectroscopy B.Sc 3rd year M.Sc Chemistry alcohols NTA CSIR NET GATE IIT JAM. [Link]

  • NIST. (n.d.). Bicyclo(3.3.1)nonane-2,6-dione. [Link]

  • Doc Brown's Chemistry. (2025, November 14). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • NIST. (n.d.). Bicyclo(3.3.1)nonan-2-one. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Sedenkova, K. N., et al. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org. [Link]

Sources

Exploratory

Spectroscopic Elucidation of 9-Oxabicyclo[3.3.1]nonan-1-ol: A Technical Guide to 1H and 13C NMR Chemical Shifts

Introduction to the Bicyclic Hemiacetal Framework The 9-oxabicyclo[3.3.1]nonane structural motif represents a highly valuable, conformationally restricted 3D-scaffold that is increasingly utilized in advanced drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Bicyclic Hemiacetal Framework

The 9-oxabicyclo[3.3.1]nonane structural motif represents a highly valuable, conformationally restricted 3D-scaffold that is increasingly utilized in advanced drug design and the synthesis of bioactive bivalent ligands[1]. As a Senior Application Scientist, approaching the structural elucidation of its hemiacetal derivative—9-oxabicyclo[3.3.1]nonan-1-ol —requires a deep understanding of its dynamic behavior in solution.

Unlike static molecules, 9-oxabicyclo[3.3.1]nonan-1-ol exists in a transannular tautomeric equilibrium with its monocyclic precursor, 5-hydroxycyclooctanone[2]. Accurate NMR characterization is not merely a matter of peak assignment; it is a quantitative exercise in capturing a thermodynamic state. This guide provides a comprehensive, self-validating methodology for the acquisition and interpretation of the 1 H and 13 C NMR spectra for this unique bicyclic system.

Structural Dynamics & Transannular Tautomerism

The causality behind the formation of 9-oxabicyclo[3.3.1]nonan-1-ol lies in the inherent instability of medium-sized rings. Cyclooctane derivatives suffer from significant transannular strain (Prelog strain). To alleviate this steric penalty, 5-hydroxycyclooctanone undergoes a spontaneous transannular cyclization, acting as a thermodynamic sink to form the bicyclic hemiacetal[2].

The position of this equilibrium is highly solvent-dependent. In non-polar, aprotic solvents such as CDCl 3​ , the equilibrium overwhelmingly favors the bicyclic 9-oxabicyclo[3.3.1]nonan-1-ol (up to 97%)[2]. This solvent choice is critical for isolating the spectroscopic signature of the bicyclic form without excessive interference from the monocyclic tautomer.

G A 5-Hydroxycyclooctanone (Prelog Strain Active) B Transannular Tautomerization (Solvent-Dependent Equilibrium) A->B C 9-Oxabicyclo[3.3.1]nonan-1-ol (Thermodynamically Favored) C->B D Sample Preparation (Anhydrous CDCl3) C->D E NMR Acquisition (1H, 13C, HSQC, HMBC) D->E F Self-Validating Analysis (Symmetry & Integration) E->F

Fig 1. Transannular tautomerization equilibrium and self-validating NMR workflow.

Quantitative Data: Chemical Shift Assignments

The parent structure, 9-oxabicyclo[3.3.1]nonane, possesses a high degree of symmetry[3]. In the 1-ol derivative, a plane of symmetry ( Cs​ point group) passes directly through C-1, C-5, and the bridging O-9 atom. This symmetry dictates that the two carbon bridges (C-2/C-3/C-4 and C-8/C-7/C-6) are magnetically equivalent. Consequently, an 8-carbon molecule yields exactly 5 distinct carbon signals , providing an immediate, self-validating proof of the bicyclic structure over the asymmetric monocyclic ketone.

Table 1: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , 298 K)
PositionShift (ppm)MultiplicityStereoelectronic Assignment Rationale
C-1 93.4C (quat)Hemiacetal carbon. Highly deshielded due to the combined inductive electron-withdrawing effects of the ring oxygen (O-9) and the hydroxyl group[2].
C-5 72.4CHBridgehead carbon. Deshielded by the adjacent ether oxygen (O-9)[2].
C-2, C-8 36.1CH 2​ α -methylene carbons to the hemiacetal center. Experience moderate deshielding via the inductive effect of C-1[2].
C-4, C-6 28.3CH 2​ α -methylene carbons to the C-5 bridgehead. Slightly less deshielded than C-2/C-8 due to the absence of the secondary hydroxyl influence[2].
C-3, C-7 20.7CH 2​ Distal methylene carbons. Furthest from the heteroatoms, residing in the most shielded magnetic environment[2].
Table 2: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)
PositionShift (ppm)IntegrationAssignment Rationale
H-5 4.38 (m)1HBridgehead methine proton. Strongly deshielded by the adjacent O-9 ether linkage. Serves as the primary diagnostic peak for the bicyclic tautomer[2].
-OH ~2.50 (br s)1HHydroxyl proton. Shift is highly dependent on sample concentration and temperature due to intermolecular hydrogen bonding.
H-2, H-8 1.80 - 2.20 (m)4HMethylene protons adjacent to the hemiacetal carbon.
H-4, H-6 1.60 - 1.90 (m)4HMethylene protons adjacent to the C-5 bridgehead.
H-3, H-7 1.30 - 1.60 (m)4HDistal methylene protons at the apex of the carbon bridges.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the NMR acquisition must not be treated as a static measurement, but as a dynamic assay. The following protocol establishes a self-validating loop where 1D integrations and 2D connectivities cross-verify the thermodynamic state of the sample.

Step 1: Anhydrous Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ (100.0 atom % D, containing 0.03% v/v TMS).

  • Causality: Trace water in standard CDCl 3​ can catalyze the ring-opening process and shift the equilibrium toward the monocyclic ketone. Anhydrous conditions lock the equilibrium state.

Step 2: 1 H NMR Tautomeric Baseline Acquisition
  • Acquire a standard 1D 1 H spectrum (zg30 pulse program) with 16 scans and a relaxation delay ( D1​ ) of 2 seconds.

  • Validation Check: Integrate the H-5 multiplet at 4.38 ppm (bicyclic hemiacetal) against the CH-OH multiplet at 3.71 ppm (monocyclic 5-hydroxycyclooctanone)[2]. In high-purity CDCl 3​ , this ratio should self-validate at approximately 97:3.

Step 3: Quantitative 13 C NMR via Inverse-Gated Decoupling
  • Standard 13 C NMR with continuous proton decoupling (zgpg30) induces Nuclear Overhauser Effect (NOE) enhancements, which disproportionately inflate the signals of protonated carbons (C-5, CH 2​ groups) while leaving the quaternary hemiacetal carbon (C-1) artificially small.

  • Causality & Protocol: To accurately quantify the carbon framework and compare it to the minor tautomer, utilize an inverse-gated decoupling sequence (zgig).

  • Set the relaxation delay ( D1​ ) to ≥5×T1​ of the longest relaxing carbon (typically the C-1 quaternary carbon, requiring D1​≈10−15 seconds). This ensures complete spin-lattice relaxation, allowing the integral of C-1 (93.4 ppm) to accurately match the stoichiometric ratio determined in Step 2.

Step 4: 2D NMR Structural Lock (HSQC & HMBC)
  • HSQC: Correlate the H-5 proton (4.38 ppm) directly to the C-5 carbon (72.4 ppm).

  • HMBC: Analyze long-range 2J and 3J couplings. The H-5 proton must show strong cross-peaks to C-4/C-6 (28.3 ppm) and, crucially, a 3J cross-peak across the ether oxygen to the C-1 hemiacetal carbon (93.4 ppm). This specific HMBC correlation is the definitive self-validating proof of the closed bicyclic[3.3.1] framework.

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Foundational

Molecular Weight and Exact Mass Profiling of 9-Oxabicyclo[3.3.1]nonan-1-ol: A Technical Guide for High-Resolution Mass Spectrometry

Abstract This technical guide provides an authoritative overview of the molecular weight, exact mass, and mass spectrometric profiling of 9-oxabicyclo[3.3.1]nonan-1-ol. Designed for analytical chemists and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide provides an authoritative overview of the molecular weight, exact mass, and mass spectrometric profiling of 9-oxabicyclo[3.3.1]nonan-1-ol. Designed for analytical chemists and drug development professionals, this document bridges the gap between theoretical isotopic calculations and empirical High-Resolution Mass Spectrometry (HRMS) workflows. By understanding the structural causality behind its ionization behavior, researchers can confidently validate the synthesis of this complex bicyclic hemiacetal.

Chemical Identity and Quantitative Mass Data

9-Oxabicyclo[3.3.1]nonan-1-ol is a strained bicyclic compound characterized by an oxygen bridge at position 9 and a bridgehead hydroxyl group at position 1. The precise calculation of its mass properties is critical for structural elucidation and differentiation from isobaric species (such as cycloheptanecarboxylic acid or trans-2-octenoic acid) in complex reaction mixtures[1][2].

Table 1: Quantitative Mass and Structural Properties of 9-Oxabicyclo[3.3.1]nonan-1-ol

PropertyValueCausality / Analytical Significance
Chemical Formula C8H14O2Defines the base atomic composition and isotopic distribution profile.
Average Molecular Weight 142.198 g/mol Used for stoichiometric calculations and yield determination in bulk synthesis.
Monoisotopic Exact Mass 142.0994 DaCritical for HRMS identification; calculated using the most abundant isotopes ( 12 C, 1 H, 16 O).
Theoretical [M+H]⁺ m/z 143.1067The primary target ion in positive Electrospray Ionization (ESI+) mode.
Theoretical[M+Na]⁺ m/z 165.0886A highly prominent adduct formed due to the bidentate coordination of Na⁺ by the two oxygen atoms.
Topological Polar Surface Area 37.3 ŲInfluences reverse-phase chromatographic retention times and desolvation efficiency.
Structural Causality and Ionization Behavior

The bicyclic framework of 9-oxabicyclo[3.3.1]nonan-1-ol is inherently strained. The presence of the sp³-hybridized bridgehead carbon (C1) bonded to a hydroxyl group forms a uniquely stable hemiacetal[3]. According to Bredt's rule, the formation of a double bond at the bridgehead is geometrically forbidden, which restricts certain dehydration pathways that are typical for standard aliphatic alcohols[4].

Mass Spectrometric Implications: During mass spectrometry, this geometric constraint dictates the molecule's fragmentation and ionization pathways. In Electron Ionization (EI), the molecule resists simple alkene formation, instead undergoing complex ring-opening or the loss of water (-18 Da) to form a resonance-stabilized oxonium ion. In Electrospray Ionization (ESI), the spatial proximity of the bridging ether oxygen (O9) and the bridgehead hydroxyl oxygen facilitates strong coordination with alkali metals. Consequently, the sodium adduct ([M+Na]⁺) is often the base peak, a phenomenon directly caused by the molecule's rigid, cup-like conformation[5].

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the exact mass of 9-oxabicyclo[3.3.1]nonan-1-ol, a self-validating HRMS workflow must be employed. The following protocol ensures sub-5 ppm mass accuracy, embedding internal checks to guarantee scientific trustworthiness.

Step-by-Step Methodology: ESI-TOF Exact Mass Determination

  • Step 1: Sample Preparation

    • Action: Dissolve 1.0 mg of synthesized 9-oxabicyclo[3.3.1]nonan-1-ol in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent system of Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid.

    • Causality: The protic solvent ensures complete solvation of the polar hemiacetal. Formic acid acts as an abundant proton donor, driving the equilibrium toward the [M+H]⁺ state, which is essential for consistent positive-ion mode detection.

  • Step 2: Instrument Calibration

    • Action: Infuse a standard tuning mix (e.g., Agilent ESI-L) into the Time-of-Flight (TOF) mass spectrometer prior to sample analysis.

    • Causality: External calibration maps the flight times to known m/z values, establishing a baseline mass accuracy of 1-2 ppm across the 100-1000 m/z range.

  • Step 3: Ionization and Desolvation

    • Action: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV, nebulizer gas to 35 psi, and desolvation gas temperature to 250°C.

    • Causality: A moderate desolvation temperature (250°C) is chosen specifically to prevent the thermal degradation or premature dehydration of the strained bicyclic hemiacetal prior to entering the high-vacuum region.

  • Step 4: Lock-Mass Correction and Acquisition (Self-Validating System)

    • Action: Continuously infuse a lock-mass reference solution (e.g., Leucine Enkephalin, theoretical [M+H]⁺ m/z 556.2771) via a secondary orthogonal sprayer.

    • Causality & Validation: The lock-mass provides real-time, internal calibration. Self-Validation Checkpoint: If the lock-mass reference deviates by more than 2 ppm during the run, the acquisition software automatically flags the data and triggers a recalibration sequence. This ensures that the reported exact mass of 142.0994 Da is never compromised by instrumental thermal drift.

  • Step 5: Data Processing

    • Action: Extract the ion chromatogram (EIC) for m/z 143.1067 ± 10 ppm. Calculate the mass error using the formula: Error (ppm) =[(Measured Mass - 143.1067) / 143.1067] × 10^6.

    • Causality: An error of < 5 ppm definitively confirms the elemental composition as C8H14O2, ruling out isobaric contaminants and confirming the success of the synthesis.

Analytical Workflow Visualization

The logical progression from synthesis to exact mass validation operates as a closed-loop system. The integration of lock-mass correction ensures that every data point generated is internally verified.

Mass_Spec_Workflow Synthesis Synthesis of 9-Oxabicyclo[3.3.1]nonan-1-ol SamplePrep Sample Preparation (MeOH/H2O + 0.1% FA) Synthesis->SamplePrep Purification Ionization ESI+ Ionization [M+H]+ & [M+Na]+ SamplePrep->Ionization Direct Infusion / LC TOF Time-of-Flight (TOF) Mass Separation Ionization->TOF Ion Acceleration Detection Lock-Mass Correction & Detection TOF->Detection Flight Time Measurement Analysis Exact Mass Validation (m/z 142.0994) Detection->Analysis Data Processing

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5282714, trans-2-Octenoic acid (Isomeric exact mass reference for C8H14O2)". PubChem Database. URL: [Link]

  • Thieme Chemistry. "Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydrates". Science of Synthesis. URL: [Link]

  • Google Patents. "WO1992003440A1 - Herbicidal ethers (Synthesis and characterization of oxabicycloalkane derivatives)".

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Bicyclic Hemiacetals: A Focus on 9-Oxabicyclo[3.3.1]nonan-1-ol

Executive Summary In organic synthesis and drug development, hemiacetals are traditionally viewed as unstable, transient intermediates that rapidly collapse back into their constituent carbonyl and alcohol precursors. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, hemiacetals are traditionally viewed as unstable, transient intermediates that rapidly collapse back into their constituent carbonyl and alcohol precursors. However, highly constrained bicyclic systems, such as 9-oxabicyclo[3.3.1]nonan-1-ol , defy this paradigm. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers, conformational architecture, and synthetic utility of stable bicyclic hemiacetals. By leveraging transannular strain relief and robust solid-state hydrogen bonding, these architectures offer highly stable, isolable scaffolds critical for the development of complex chiral therapeutics.

The Hemiacetal Stability Paradox

Hemiacetals contain a carbon atom bearing both a hydroxyl (-OH) and an alkoxy (-OR) group[1]. In acyclic systems, the thermodynamic equilibrium heavily favors the separated carbonyl compound and alcohol; thus, acyclic hemiacetals are rarely isolable[1].

Conversely, cyclic hemiacetals (lactols) and bridged bicyclic hemiacetals exhibit remarkable thermodynamic stability[1]. This stability is not merely a kinetic artifact but is deeply rooted in the fundamental thermodynamics of ring strain and transannular interactions. When an alcohol is tethered to a strained carbonyl system, the intramolecular cyclization becomes a thermodynamically downhill process, yielding a stable, isolable product[1].

Thermodynamic Drivers: Strain Relief and Enthalpy

Relief of Prelog (Transannular) Strain

The primary driving force for the stability of 9-oxabicyclo[3.3.1]nonan-1-ol is the relief of transannular strain (Prelog strain) inherent to medium-sized rings like cyclooctane derivatives[2].

  • The sp2→sp3 Transition: In a medium-sized cyclic ketone (e.g., cyclooctane-1,5-dione), the sp2 -hybridized carbonyl carbon enforces an ideal bond angle of ~120°. This geometry forces transannular hydrogen atoms into close proximity, generating significant steric repulsion[2].

  • Upon intramolecular nucleophilic attack by a hydroxyl group, the carbonyl carbon rehybridizes to sp3 (~109.5°). This rehybridization allows the ring to pucker and relax, drastically reducing transannular steric clashes[1]. The stabilization derived from this strain relaxation is the core thermodynamic engine driving the equilibrium toward the hemiacetal[1].

Enthalpic Contributions

Beyond steric relief, the formation of a hemiacetal in these constrained systems carries a distinct enthalpic advantage. Theoretical and experimental investigations demonstrate that hemiacetal formation in these bicyclic frameworks is favored over simple hydration by approximately 4 to 5 kcal/mol[3].

Conformational Architecture: The Twin-Chair Paradigm

The 3D architecture of 9-oxabicyclo[3.3.1]nonan-1-ol is a self-validating structural system. Single-crystal X-ray diffraction studies confirm that the molecule predominantly adopts a twin-chair (chair-chair) conformation [3],[4].

Unlike flexible acyclic chains, the twin-chair conformation rigidly locks the molecule into an energy minimum. Interestingly, X-ray crystallography reveals that intramolecular hydrogen bonding is absent in this conformation[1]. Instead, the extraordinary solid-state stability is derived from an extended three-dimensional intermolecular hydrogen-bonding network[1]. Each hemiacetal molecule associates with three neighboring molecules via three distinct intermolecular hydrogen bonds, creating a highly crystalline and thermodynamically stable lattice[1].

G A Cyclooctane-1,5-dione (High Prelog Strain, sp²) B Transannular Hydride Transfer (NaBH₄ / EtOH) A->B Selective Reduction C 9-Oxabicyclo[3.3.1]nonan-1-ol (Twin-Chair Hemiacetal, sp³) B->C Strain Relief (-ΔG) D Extended 3D H-Bonding (Solid-State Stabilization) C->D Crystallization E Oxocarbenium Ion (Synthetic Intermediate) C->E Acidic Cleavage

Thermodynamic pathway and stabilization of 9-oxabicyclo[3.3.1]nonan-1-ol.

Quantitative Data Summary

The following table summarizes the comparative thermodynamic and structural parameters that dictate hemiacetal stability:

ParameterAcyclic HemiacetalsBicyclic Hemiacetals (e.g., 9-Oxabicyclo[3.3.1]nonan-1-ol)
Thermodynamic Stability Low (Transient, heavily favors precursors)High (Isolable, crystalline solids)
Primary Driving Force N/ARelief of Prelog (Transannular) Strain
Hybridization Shift sp2⇌sp3 (Unfavorable) sp2→sp3 (Highly Favorable)
Enthalpic Advantage MarginalFavored over hydration by 4-5 kcal/mol
Preferred Conformation Flexible / LinearTwin-Chair (Chair-Chair)
Stabilizing Interactions Solvent-dependentExtended 3D intermolecular H-bonding network

Experimental Methodologies

To harness the stability of 9-oxabicyclo[3.3.1]nonan-1-ol for downstream applications, precise control over the initial reduction step is required. The following protocol details the synthesis of the hemiacetal via the controlled reduction of cyclooctane-1,5-dione[1].

Protocol: Synthesis and Isolation of 9-Oxabicyclo[3.3.1]nonan-1-ol

Causality & Rationale: This protocol uses a sub-stoichiometric amount of Sodium Borohydride ( NaBH4​ ). By deliberately limiting the reducing agent, only one of the two ketone moieties in cyclooctane-1,5-dione is reduced to a secondary alcohol. Once formed, the proximity of this newly generated hydroxyl group to the remaining transannular ketone triggers an immediate, spontaneous intramolecular cyclization driven by strain relief, yielding the stable hemiacetal[1].

Step-by-Step Workflow:

  • Preparation: Dissolve 210 mg (1.5 mmol) of cyclooctane-1,5-dione in 7 mL of absolute Ethanol (EtOH) in a round-bottom flask equipped with a magnetic stirrer[1].

  • Controlled Reduction: Slowly add 14 mg (0.37 mmol) of NaBH4​ to the solution at room temperature[1]. Expert Insight: The 1:0.25 molar ratio ensures that over-reduction to the diol is kinetically suppressed.

  • Reaction Maturation: Stir the mixture continuously for 3 hours to allow the thermodynamic equilibrium of the transannular cyclization to fully establish[1].

  • Quenching & Concentration: Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent[1]. Add distilled H2​O to quench any unreacted borohydride species[1].

  • Extraction: Extract the aqueous mixture with Diethyl Ether ( Et2​O ). The stable bicyclic hemiacetal will partition into the organic layer[1].

  • Washing & Isolation: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO4​ , and concentrate under vacuum to yield the crude 9-oxabicyclo[3.3.1]nonan-1-ol[1]. The product can be further purified via crystallization to leverage its 3D hydrogen-bonding network.

Synthetic Applications in Drug Discovery

The thermodynamic stability of 9-oxabicyclo[3.3.1]nonan-1-ol makes it an exceptional precursor in complex organic synthesis. In drug discovery, chiral oxygen-bridged bicyclic rings are privileged scaffolds found in numerous biologically active natural products[5].

The hydroxyl group of the hemiacetal moiety serves as an ideal leaving group under acidic conditions. Protonation and subsequent dehydration generate a highly reactive oxocarbenium ion [5]. Because the bicyclic framework restricts the conformational freedom of this ion, it can undergo highly diastereocontrolled Friedel-Crafts cyclizations or react with internal nucleophiles to form heavily functionalized 9-oxabicyclo[3.3.1]nonane or 8-oxabicyclo[3.2.1]octane frameworks[5]. This self-validating reactivity profile—where thermodynamic stability allows for easy isolation, yet controlled activation yields stereospecific complexity—makes bicyclic hemiacetals indispensable tools for the modern synthetic chemist.

References

  • Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydrates. Thieme Connect. Available at:[Link]

  • Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. DuEPublico. Available at:[Link]

  • Crystal Engineering of Hydroxy Group Hydrogen Bonding: Design and Synthesis of New Diol Lattice Inclusion Hosts. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Enantioselective Michael Addition/Cyclization/Desymmetrization Sequence of Prochiral Cyclic Hemiacetals and Nitroolefins: Synthesis of Chiral Oxygen-Bridged Bicyclic Compounds. Organic Letters - ACS Publications. Available at:[Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of 9-Oxabicyclo[3.3.1]nonan-1-ol: An In-Depth Technical Guide

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper & Experimental Guide Executive Summary The bridged bicyclic hemiketal 9-oxabicyclo[3.3.1]nonan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The bridged bicyclic hemiketal 9-oxabicyclo[3.3.1]nonan-1-ol represents a privileged scaffold in organic chemistry and drug discovery. Characterized by its unique transannular tautomerism and rigid stereochemical constraints, this molecule serves as a fundamental model for understanding medium-ring dynamics, anomeric stabilization, and supramolecular crystal engineering. This whitepaper provides an authoritative analysis of its stereochemistry, solid-state crystallographic behavior, and a field-proven methodology for its synthesis.

Structural Dynamics and Transannular Tautomerism

The formation and stability of 9-oxabicyclo[3.3.1]nonan-1-ol are governed by the thermodynamics of medium-sized rings. In solution, 5-hydroxycyclooctanone exists in a dynamic transannular tautomeric equilibrium with its closed bicyclic hemiketal form, 9-oxabicyclo[3.3.1]nonan-1-ol[1].

The Causality of Cyclization

Eight-membered carbocycles suffer from severe transannular strain (Prelog strain) due to cross-ring steric clashes between inward-pointing hydrogen atoms. The transannular cyclization of the C5 hydroxyl group onto the C1 carbonyl carbon relieves this strain by converting two sp2 hybridized centers into sp3 centers, effectively locking the molecule into a lower-energy bicyclic framework. Consequently, the equilibrium heavily favors the closed 9-oxabicyclo[3.3.1]nonan-1-ol form, particularly in non-polar environments where solvation of the open-chain dipole is minimal[1].

Tautomerization A Cyclooctane-1,5-dione (Starting Material) B 5-Hydroxycyclooctanone (Open-chain Tautomer) A->B NaBH4 Reduction C 9-Oxabicyclo[3.3.1]nonan-1-ol (Bicyclic Hemiketal) B->C Transannular Cyclization (Relief of Prelog Strain)

Pathway of transannular tautomerization from cyclooctane-1,5-dione to the bicyclic hemiketal.

Stereochemistry and Conformational Analysis

The 9-oxabicyclo[3.3.1]nonane skeleton is a classic subject for conformational analysis. The system can theoretically adopt three primary conformations: Twin-Chair (CC), Chair-Boat (CB), and Boat-Boat (BB)[2].

The Twin-Chair (CC) Global Minimum

The Twin-Chair (CC) conformation is the undisputed global energy minimum[3]. In this geometry, both six-membered rings adopt a chair conformation. The primary destabilizing factor in the CC form is the steric repulsion between the endo-hydrogens at C3 and C7. However, the presence of the oxygen atom at the 9-position (which lacks hydrogen atoms) significantly reduces this 1,3-diaxial-like interaction compared to its all-carbon analogue, bicyclo[3.3.1]nonane.

Stereoelectronic Effects: The Anomeric Effect

At the C1 bridgehead position, the hydroxyl group introduces critical stereoelectronic stabilization. The lone pairs on the bridging endocyclic oxygen (O9) can donate electron density into the antibonding orbital ( σ∗ ) of the C1-OH bond. This anomeric effect shortens the endocyclic C-O bond and lengthens the exocyclic C-OH bond, further driving the equilibrium toward the hemiketal and stabilizing the three-dimensional lattice[4].

Conformations CC Twin-Chair (CC) Global Minimum CB Chair-Boat (CB) Local Minimum CC->CB + ~2.5 kcal/mol BB Boat-Boat (BB) High Energy CB->BB + ~4.0 kcal/mol

Conformational energy landscape of the 9-oxabicyclo[3.3.1]nonane core.

Crystallographic Properties and Solid-State Behavior

X-ray crystallographic studies of 9-oxabicyclo[3.3.1]nonane derivatives confirm that the Twin-Chair conformation is rigidly preserved in the solid state[3].

When 9-oxabicyclo[3.3.1]nonan-1-ol crystallizes, the packing is predominantly governed by strong, directional intermolecular hydrogen bonding. The C1 hydroxyl group acts as both a hydrogen bond donor and acceptor, leading to the formation of extensive supramolecular architectures.

  • Hydrogen-Bonding Networks: The molecules typically assemble into dimeric pairs or infinite helical chains within the crystal lattice.

  • Crystal Engineering: Because the twin-chair conformation provides a rigid, predictable geometry, derivatives of this scaffold are frequently utilized in crystal engineering to design new diol lattice inclusion hosts and clathrates[3].

Quantitative Data Summaries

Table 1: Conformational Energy Profile of the 9-Oxabicyclo[3.3.1]nonane Core

Data derived from computational MMFF/DFT optimizations[2].

ConformationRelative Energy ( ΔE , kcal/mol)Structural Characteristics
Twin-Chair (CC) 0.00 (Global Minimum)Staggered ethano bridge; minimized 1,3-diaxial interactions.
Chair-Boat (CB) + 2.25 - 2.50Eclipsed ethano bridge; localized strain on one ring.
Boat-Boat (BB) + 4.00 - 4.50Severe steric clashes; highly unfavorable.
Table 2: Tautomeric Equilibrium (Hemiketal vs. Hydroxyketone)

Solvent dependency on the tautomeric ratio[1].

Solvent EnvironmentPolarity Index ( ET​ )Hemiketal (Bicyclic) %Hydroxyketone (Open) %
Chloroform ( CDCl3​ )Low> 98%< 2%
Methanol ( CD3​OD )High~ 85%~ 15%
Water ( D2​O )Very High~ 70%~ 30%

Experimental Methodology: Synthesis and Isolation

The most efficient, self-validating protocol for synthesizing 9-oxabicyclo[3.3.1]nonan-1-ol is the controlled, sub-stoichiometric reduction of cyclooctane-1,5-dione[5].

Rationale & Causality

Using exactly 0.25 to 0.30 equivalents of Sodium Borohydride ( NaBH4​ ) ensures that only one of the two ketone moieties is reduced. If a full equivalent is used, the reaction over-reduces to cyclooctane-1,5-diol, preventing hemiketal formation. Once the mono-alcohol is formed, transannular cyclization occurs spontaneously.

Step-by-Step Protocol
  • Preparation: Dissolve cyclooctane-1,5-dione (210 mg, 1.5 mmol) in absolute Ethanol (7 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Controlled Reduction: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Borohydride ( NaBH4​ , 14 mg, 0.37 mmol) in small portions to prevent exothermic runaway and suppress over-reduction.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (Hexanes:EtOAc 7:3); the starting dione ( Rf​≈0.6 ) will disappear, replaced by a lower-running spot ( Rf​≈0.3 ).

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Add distilled water (10 mL) to quench any unreacted borohydride and dissolve boron salts.

  • Extraction: Extract the aqueous layer with Diethyl Ether ( Et2​O , 3 × 15 mL). The organic layers are combined, washed with saturated aqueous NaCl (brine), and dried over anhydrous Na2​SO4​ .

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield 9-oxabicyclo[3.3.1]nonan-1-ol as a crystalline solid[5].

Analytical Validation (Self-Validating System)

To confirm successful cyclization and rule out the open-chain hydroxyketone:

  • IR Spectroscopy: The product must show a complete absence of the strong carbonyl ( C=O ) stretching frequency at ~1700 cm⁻¹. A broad O−H stretch at ~3300 cm⁻¹ and strong C−O−C ether bands at ~1050 cm⁻¹ validate the hemiketal structure.

  • NMR Spectroscopy: 13C NMR will lack a ketone peak (~210 ppm) and instead display a characteristic hemiketal quaternary carbon signal around 95-100 ppm.

Conclusion

9-Oxabicyclo[3.3.1]nonan-1-ol is a structurally fascinating molecule that perfectly demonstrates the principles of transannular strain relief and stereoelectronic stabilization. Its rigid twin-chair conformation and predictable hydrogen-bonding capabilities make it an invaluable building block in supramolecular chemistry and crystal engineering. By employing controlled mono-reduction techniques, researchers can reliably synthesize and isolate this privileged bicyclic scaffold for downstream applications.

References

  • Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydr
  • Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols ResearchG
  • Crystal Engineering of Hydroxy Group Hydrogen Bonding: Design and Synthesis of New Diol Lattice Inclusion Hosts ACS Public
  • Transannular interactions in medium-ring carbocycles: Theoretical and experimental investig

Sources

Protocols & Analytical Methods

Method

Application Note: SmI2-Mediated Synthesis of 9-Oxabicyclo[3.3.1]nonan-1-ol

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Methodology: Tandem Intermolecular Carbonyl Addition / Intramolecular Nucleophilic Acyl Substitution (INAS) Executive Overview The 9-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Methodology: Tandem Intermolecular Carbonyl Addition / Intramolecular Nucleophilic Acyl Substitution (INAS)

Executive Overview

The 9-oxabicyclo[3.3.1]nonane framework is a privileged bicyclic core found in numerous biologically active natural products and pharmaceutical intermediates. Constructing this bridged hemiketal traditionally requires lengthy, multi-step sequences to establish the necessary stereocenters and ring systems. However, single-electron transfer (SET) chemistry utilizing Samarium(II) iodide (SmI₂)—widely known as Kagan's reagent—offers a highly convergent, one-pot approach.

This application note details the synthesis of 5-methyl-9-oxabicyclo[3.3.1]nonan-1-ol from extremely simple acyclic precursors: ethyl 5-oxohexanoate and 1-chloro-3-iodopropane. By precisely tuning the reducing power of SmI₂, chemists can orchestrate a complex cascade of bond formations in a single reaction vessel, as originally pioneered by Molander and Alonso-Alija ().

Mechanistic Causality & Reaction Logic

To successfully execute this protocol, it is critical to understand the causality behind the experimental choices. The reaction is not a simple mixing of reagents; it is a precisely timed orchestration of chemoselective reductions.

  • Step 1: Chemoselective C–I Reduction (Catalyzed by NiI₂) SmI₂ is a mild single-electron reductant (oxidation potential approx. -1.33 V in THF). Ground-state SmI₂ can readily reduce carbon-iodine bonds but is completely inert toward unactivated carbon-chlorine bonds. By adding a catalytic amount of NiI₂, the reduction of the C–I bond in 1-chloro-3-iodopropane is significantly accelerated. This forms a primary 3-chloropropylsamarium species without disturbing the tethered chloride.

  • Step 2: Intermolecular Carbonyl Addition The newly formed organosamarium species acts as a nucleophile, rapidly attacking the ketone moiety of ethyl 5-oxohexanoate. This Barbier-type addition generates a tertiary samarium alkoxide intermediate. At this stage, the intermediate possesses two critical functional groups on its extending chains: an unreacted alkyl chloride and an ethyl ester.

  • Step 3: Photochemical Activation of SmI₂ To trigger the next phase of the cascade, the reducing power of the remaining SmI₂ must be drastically increased. While toxic additives like HMPA can be used, irradiation with visible light is a cleaner, greener alternative. Light excites SmI₂ to its excited state (SmI₂*), shifting its oxidation potential by roughly -1.0 V. This hyper-activated reductant easily cleaves the previously inert C–Cl bond, generating a new carbanion at the end of the propyl chain.

  • Step 4: Intramolecular Nucleophilic Acyl Substitution (INAS) The newly formed carbanion undergoes an intramolecular attack on the tethered ethyl ester, expelling ethoxide. This INAS process forms an 8-membered carbocycle: 5-hydroxy-5-methylcyclooctan-1-one.

  • Step 5: Transannular Hemiketalization Medium-sized rings (like cyclooctanes) suffer from significant transannular strain. To relieve this thermodynamic burden, the tertiary hydroxyl group at C5 spontaneously attacks the C1 ketone across the ring. This transannular hemiketalization irrevocably locks the molecule into the stable, bridged 5-methyl-9-oxabicyclo[3.3.1]nonan-1-ol structure.

Visualizing the Reaction Pathway

Mechanism SM Substrates: 1-Chloro-3-iodopropane + Ethyl 5-oxohexanoate Step1 Chemoselective C-I Reduction (SmI2, NiI2 cat.) SM->Step1 Int1 3-Chloropropylsamarium Intermediate Step1->Int1 Step2 Intermolecular Carbonyl Addition Int1->Step2 Int2 Tertiary Samarium Alkoxide (Tethered C-Cl & Ester) Step2->Int2 Step3 C-Cl Bond Reduction (SmI2, Visible Light hv) Int2->Step3 Int3 Organosamarium Carbanion Step3->Int3 Step4 Intramolecular Nucleophilic Acyl Substitution (INAS) Int3->Step4 Int4 5-Hydroxy-5-methylcyclooctan-1-one (8-Membered Carbocycle) Step4->Int4 Step5 Spontaneous Transannular Hemiketalization Int4->Step5 Product Target Product: 5-Methyl-9-oxabicyclo[3.3.1]nonan-1-ol Step5->Product

Figure 1: Mechanistic pathway for the SmI2-mediated synthesis of 9-oxabicyclo[3.3.1]nonan-1-ol.

Experimental Methodology (Self-Validating Protocol)

This protocol is engineered as a self-validating system . SmI₂ acts as its own colorimetric indicator. A healthy 0.1 M SmI₂ solution in THF is deep, opaque blue. Upon transferring an electron, it oxidizes to Sm(III), precipitating as a yellow/white suspension. By monitoring these color changes, the chemist can visually validate the integrity of the inert atmosphere and the progress of the reaction ().

Reagents Required
  • Samarium metal (powder, 40 mesh)

  • 1,2-Diiodoethane (or Iodine)

  • Anhydrous Tetrahydrofuran (THF), strictly degassed

  • Ethyl 5-oxohexanoate (0.50 mmol)

  • 1-Chloro-3-iodopropane (0.55 mmol)

  • Nickel(II) iodide (NiI₂, anhydrous)

Step-by-Step Procedure
  • Preparation of SmI₂ (Kagan's Method): In a flame-dried, argon-purged Schlenk flask, add Samarium powder (4.5 mmol) and THF (40 mL). Add 1,2-diiodoethane (4.0 mmol) and stir at room temperature for 2 hours. Validation: The solution will transition from clear to a deep, dark blue/purple, confirming the successful generation of active SmI₂ ().

  • Catalyst Addition: Cool the SmI₂ solution to 0 °C. Add anhydrous NiI₂ (1 mol% relative to substrates).

  • Substrate Addition (Dark Phase): Shield the flask from light (e.g., wrap in aluminum foil). Dissolve ethyl 5-oxohexanoate (79 mg, 0.50 mmol) and 1-chloro-3-iodopropane (112 mg, 0.55 mmol) in 5 mL of degassed THF. Add this mixture dropwise to the SmI₂ solution over 10 minutes. Stir for 1 hour at 0 °C.

    • Causality: Shielding from light ensures that the C–Cl bond remains strictly intact while the C–I bond is reduced and the initial Barbier addition occurs.

  • Photochemical Activation (Light Phase): Remove the foil. Irradiate the reaction flask with a 250W visible light sunlamp. Stir for an additional 3 hours at room temperature.

    • Validation: The solution will gradually turn from deep blue to a pale blue/yellowish suspension as the SmI₂ is consumed to reduce the C–Cl bond. The persistence of a faint blue hue at the end indicates that the reagent was not prematurely quenched by moisture.

  • Quench and Workup: Quench the reaction by exposing it to air and adding saturated aqueous Na₂S₂O₃ (10 mL) and 0.1 M HCl (10 mL) to dissolve the samarium salts. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (30% ethyl acetate in hexanes) to yield 5-methyl-9-oxabicyclo[3.3.1]nonan-1-ol as a white solid (approx. 58 mg, 74% yield).

Quantitative Data & Condition Optimization

The success of the tandem sequence hinges entirely on the precise modulation of SmI₂'s reducing power. The table below summarizes the quantitative impact of varying the reaction parameters, demonstrating why the biphasic (dark/light) protocol is mandatory.

Table 1: Optimization of Reaction Conditions for Tandem Cyclization

EntryCatalyst (Step 1)Activation (Step 2)Chemoselectivity ObservationYield (%)
1 NiI₂ (1 mol%) Visible Light (250W) Excellent (Target Sequence Achieved) 74%
2NoneVisible Light (250W)Poor (Premature C-Cl reduction leads to side products)< 20%
3NiI₂ (1 mol%)Dark (No Light applied)Arrested at Tertiary Alkoxide Intermediate0%
4NiI₂ (1 mol%)HMPA (4 equiv)Moderate (Difficult workup impacts isolated yield)45%

Note: Entry 1 represents the optimized protocol. Entry 3 proves that ground-state SmI₂ is fundamentally incapable of reducing the C-Cl bond, validating the necessity of photochemical excitation.

References

  • Molander, G. A., & Alonso-Alija, C. (1998). Sequenced Reactions with Samarium(II) Iodide. Sequential Intermolecular Carbonyl Addition/Intramolecular Nucleophilic Acyl Substitution for the Preparation of Seven-, Eight-, and Nine-Membered Carbocycles. The Journal of Organic Chemistry, 63(13), 4366-4373. URL:[Link]

  • Kagan, H. B., Namy, J. L., & Girard, P. (1980). Divalent lanthanide derivatives in organic synthesis. 1. Mild preparation of samarium diiodide and ytterbium diiodide and their use as reducing or coupling agents. Journal of the American Chemical Society, 102(8), 2693-2698. URL:[Link]

  • Szostak, M., Spain, M., & Procter, D. J. (2012). Preparation of Samarium(II) Iodide: Quantitative Evaluation of the Effect of Water, Oxygen, and Peroxide Content, Preparative Methods, and the Activation of Samarium Metal. The Journal of Organic Chemistry, 77(7), 3049-3059. URL:[Link]

Application

9-Oxabicyclo[3.3.1]nonan-1-ol as a building block for nine-membered carbocycles

The synthesis of medium-sized rings (8- to 11-membered) remains one of the most formidable challenges in organic chemistry due to transannular interactions and unfavorable entropic factors. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of medium-sized rings (8- to 11-membered) remains one of the most formidable challenges in organic chemistry due to transannular interactions and unfavorable entropic factors. As a Senior Application Scientist, I frequently leverage the unique physicochemical properties of 9-oxabicyclo[3.3.1]nonan-1-ol to bypass these thermodynamic hurdles.

Rather than attempting a direct cyclization of a nine-carbon chain—which often suffers from competitive oligomerization—we can utilize 9-oxabicyclo[3.3.1]nonan-1-ol as a latent, conformationally pre-organized 8-membered scaffold. Through controlled transannular tautomerism and subsequent one-carbon ring expansion, this bicyclic hemiketal serves as an ideal building block for highly functionalized nine-membered carbocycles (cyclononanes).

The Chemical Foundation: Transannular Tautomerism

9-Oxabicyclo[3.3.1]nonan-1-ol exists in a dynamic transannular tautomeric equilibrium with its open-chain isomer, 4-hydroxycyclooctan-1-one [1]. In non-polar media or the solid state, the molecule exists almost exclusively as the bicyclic hemiketal. This is driven by the relief of transannular strain (Prelog strain) inherent to medium-sized carbocycles.

However, in polar solvents, or in the presence of carbonyl-trapping reagents, the equilibrium shifts toward the open-chain 4-hydroxycyclooctan-1-one [1]. This phenomenon provides a strategic advantage: the hemiketal acts as a "protecting group" for both the ketone and the hydroxyl group during storage, but readily exposes the reactive ketone core under specific reaction conditions.

Workflow cluster_0 Transannular Equilibrium N1 9-Oxabicyclo[3.3.1]nonan-1-ol (Stable Hemiketal) N2 4-Hydroxycyclooctan-1-one (Reactive Tautomer) N1->N2 Polar Solvent (e.g., MeOH, H2O) N3 TMS-Cyanohydrin (Trapped Intermediate) N2->N3 TMSCN, ZnI2 Le Chatelier's Principle N4 1-(Aminomethyl)cyclooctane-1,4-diol (Expansion Precursor) N3->N4 LiAlH4, THF Reduction N5 Hydroxycyclononan-1-ones (9-Membered Carbocycles) N4->N5 NaNO2, HCl, 0 °C Tiffeneau-Demjanov Expansion

Fig 1. Synthetic workflow for 9-membered carbocycle expansion via transannular tautomer trapping.

Strategic Pathways to Nine-Membered Carbocycles

To convert the 8-membered open tautomer into a 9-membered carbocycle, we must insert a single carbon atom into the ring. While Samarium(II) iodide-mediated annulations are excellent for generating medium-sized rings from acyclic precursors [2], expanding an already existing ring requires different tactics. Below is a comparative analysis of the primary methodologies utilized in our laboratories.

Table 1: Comparison of One-Carbon Ring Expansion Strategies

MethodologyReagents RequiredPrimary OutcomeRegioselectivityCausality / Key Advantage
Tiffeneau-Demjanov TMSCN; LiAlH₄; NaNO₂/HCl4- & 5-Hydroxycyclononan-1-one~1:1 Mixture of isomersHighly scalable; avoids explosive diazo intermediates. Traps the open tautomer irreversibly.
Diazomethane Expansion CH₂N₂, BF₃·OEt₂4- & 5-Hydroxycyclononan-1-onePoor (Statistical)Single-step expansion from the open tautomer, but limited by the toxicity/explosive risk of CH₂N₂.
Dowd-Beckwith Ethyl bromoacetate, AIBN, Bu₃SnHFunctionalized cyclononanonesHighRadical-driven expansion allows for the installation of complex side chains during the expansion step.

For robust, scalable synthesis, the Tiffeneau-Demjanov rearrangement is the gold standard. It relies on trapping the open-chain tautomer as a cyanohydrin, reducing it to an amino alcohol, and inducing a diazotization-driven skeletal rearrangement.

Validated Experimental Protocols: The Tiffeneau-Demjanov Sequence

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure the causality of each chemical transformation is verified before proceeding to the next step.

Protocol A: Synthesis of the TMS-Cyanohydrin Intermediate

Causality: We use Trimethylsilyl cyanide (TMSCN) with a mild Lewis acid (ZnI₂) rather than aqueous NaCN/HCl. The Lewis acid facilitates the opening of the hemiketal without promoting acid-catalyzed dehydration of the remote hydroxyl group to an enol ether.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with 9-oxabicyclo[3.3.1]nonan-1-ol (10.0 mmol, 1.42 g) and anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Add anhydrous Zinc Iodide (ZnI₂, 0.5 mmol, 160 mg). The mixture will remain heterogeneous.

  • Trapping: Dropwise, add TMSCN (12.0 mmol, 1.50 mL) over 10 minutes at 0 °C.

  • Equilibration: Warm the reaction to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the hemiketal spot and the appearance of a less polar TMS-protected cyanohydrin spot confirms that Le Chatelier's principle has successfully driven the transannular equilibrium to the open form.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude TMS-cyanohydrin.

Protocol B: Reduction to 1-(Aminomethyl)cyclooctane-1,4-diol

Causality: Lithium aluminum hydride (LiAlH₄) is selected because it simultaneously reduces the nitrile to a primary amine and cleaves the labile TMS ether, unmasking the tertiary alcohol required for the subsequent rearrangement.

  • Preparation: Dissolve the crude TMS-cyanohydrin in anhydrous THF (40 mL) and cool to 0 °C under argon.

  • Reduction: Slowly add a solution of LiAlH₄ (2.0 M in THF, 15.0 mL, 30.0 mmol). Caution: Vigorous hydrogen gas evolution will occur.

  • Reaction: Reflux the mixture at 65 °C for 12 hours to ensure complete reduction of the nitrile.

  • Fieser Workup (Self-Validating): Cool to 0 °C. Sequentially add 1.14 mL H₂O, 1.14 mL 15% aqueous NaOH, and 3.42 mL H₂O. Validation: A transition from a grey suspension to a crisp, granular white precipitate (lithium aluminate salts) indicates a successful quench.

  • Isolation: Filter the salts through a Celite pad, wash with hot THF, and concentrate the filtrate to yield the amino alcohol as a viscous oil.

Protocol C: Ring Expansion to Hydroxycyclononan-1-ones

Causality: Treatment of the primary amine with nitrous acid generates a highly unstable diazonium ion. Nitrogen gas acts as a flawless leaving group, prompting the anti-periplanar C-C bond of the cyclooctane ring to migrate, thereby expanding the ring to a nine-membered carbocycle.

  • Diazotization: Dissolve the amino alcohol (approx. 10.0 mmol) in 10% aqueous acetic acid (30 mL). Cool the solution strictly to 0 °C. Causality: Temperatures above 5 °C will cause premature decomposition of the diazonium intermediate, leading to elimination byproducts rather than migration.

  • Expansion: Dropwise, add a solution of NaNO₂ (12.0 mmol, 828 mg) in H₂O (10 mL) over 30 minutes.

  • Evolution: Stir at 0 °C for 1 hour, then slowly warm to room temperature. Self-Validation: The steady evolution of nitrogen gas bubbles confirms the extrusion of N₂ and the concurrent skeletal rearrangement.

  • Workup: Neutralize the mixture with saturated aqueous Na₂CO₃ until pH 8 is reached. Extract with Ethyl Acetate (3 × 30 mL), dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography. Because the starting cyclooctane core has two distinct alpha-methylene groups capable of migrating, expect a roughly 1:1 mixture of 4-hydroxycyclononan-1-one and 5-hydroxycyclononan-1-one .

Analytical Characterization & Troubleshooting

When analyzing the resulting nine-membered carbocycles, Electron Ionization Mass Spectrometry (EI-MS) is highly diagnostic. The fragmentation patterns of medium-sized rings differ significantly from their bicyclic precursors.

While the starting 9-oxabicyclo[3.3.1]nonan-1-ol yields characteristic oxonium ions due to the stable oxygen bridge [3], the ring-expanded hydroxycyclononanones will exhibit distinct [M−H2​O]+∙ and [M−C2​H4​]+∙ peaks typical of monocyclic medium rings undergoing transannular hydrogen abstractions followed by α -cleavage. If the EI-MS spectrum shows a dominant base peak corresponding to a bicyclic oxonium ion, it indicates that the ring expansion failed and the starting hemiketal was recovered.

References

[1] Krämer, G., Oehlhof, A., & Meier, H. (2009). Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols. Zeitschrift für Naturforschung B, 64(8), 847-850. URL: [Link]

[2] Molander, G. A., & Alonso-Alija, C. (1998). Sequenced Reactions with Samarium(II) Iodide. Sequential Intermolecular Carbonyl Addition/Intramolecular Nucleophilic Acyl Substitution for the Preparation of Seven-, Eight-, and Nine-Membered Carbocycles. The Journal of Organic Chemistry, 63(13), 4366-4373. URL: [Link] Zaikin, V. G., & Borisov, R. S. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Conference Proceedings. URL: [Link]

Method

Protocol for intramolecular nucleophilic acyl substitution to form 9-Oxabicyclo[3.3.1]nonan-1-ol

Application Note: Synthesis of the 9-Oxabicyclo[3.3.1]nonan-1-ol Scaffold via Sequential SmI₂-Promoted Addition and Acyl Substitution Executive Summary The 9-oxabicyclo[3.3.1]nonane framework is a conformationally restri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of the 9-Oxabicyclo[3.3.1]nonan-1-ol Scaffold via Sequential SmI₂-Promoted Addition and Acyl Substitution

Executive Summary

The 9-oxabicyclo[3.3.1]nonane framework is a conformationally restricted 3D scaffold prevalent in numerous bioactive natural products and highly sought after in modern drug design[1]. However, constructing this bridged bicyclic hemiketal is synthetically challenging, often requiring lengthy multi-step sequences. This application note details a highly efficient, one-pot protocol leveraging Samarium(II) iodide (SmI₂) to drive a sequential intermolecular carbonyl addition followed by an intramolecular nucleophilic acyl substitution[2]. By utilizing the differential reduction potentials of carbon-halogen bonds, researchers can precisely sequence the reaction events to yield the 9-oxabicyclo[3.3.1]nonan-1-ol core in a highly controlled manner[3].

Mechanistic Rationale & Sequence Design

The synthesis of 5-methyl-9-oxabicyclo[3.3.1]nonan-1-ol from ethyl 5-oxohexanoate and 1-chloro-3-iodopropane serves as the model system for this protocol. The success of this methodology relies on three critical mechanistic pillars:

  • Differential Halogen Reactivity (Chemoselectivity): The sequence depends entirely on the chemoselective reduction of the C-I bond over the C-Cl bond. Iodine is a superior leaving group and is easily reduced by SmI₂ in the dark (catalyzed by NiI₂). This generates a primary carbanion/radical that attacks the ketone of ethyl 5-oxohexanoate, forming a tertiary alkoxide intermediate[2].

  • Photoexcitation of SmI₂: The remaining C-Cl bond is highly resistant to standard SmI₂ reduction. To overcome this activation barrier without introducing harsher reagents that might destroy the intermediate, the system is irradiated with visible light. Photoexcitation elevates the reducing power of the Sm(II) species, allowing it to cleave the C-Cl bond and trigger the intramolecular acyl substitution at the ester group[3].

  • Transannular Tautomerization: The initial product of the acyl substitution is an 8-membered ring (1-hydroxy-1-methylcyclooctan-5-one). Medium-sized rings (8- to 10-membered) containing both a ketone and a hydroxyl group are conformationally predisposed to transannular interactions. This intermediate exists in a dynamic equilibrium with its bicyclic hemiketal form. In standard organic solvents, the thermodynamic equilibrium heavily favors the spontaneous transannular cyclization to the 5-methyl-9-oxabicyclo[3.3.1]nonan-1-ol tautomer[4].

Pathway Visualization

Mechanism Step1 1. Reagent Mixing Ethyl 5-oxohexanoate + 1-Chloro-3-iodopropane Step2 2. First SET Reduction (Dark) SmI2 + cat. NiI2 C-I Bond Cleavage Step1->Step2 Step3 3. Intermolecular Addition Nucleophilic Attack on Ketone Step2->Step3 Primary Radical/Anion Step4 4. Second SET Reduction (Light) SmI2 + Visible Light C-Cl Bond Cleavage Step3->Step4 Tertiary Alkoxide Intermediate Step5 5. Intramolecular Acyl Substitution Nucleophilic Attack on Ester Step4->Step5 Step6 6. Ring Closure Formation of 8-Membered Hydroxyketone Step5->Step6 Alkoxide Displacement Step7 7. Transannular Tautomerization Spontaneous Hemiketalization Step6->Step7 Thermodynamic Sink Step8 8. Final Product 5-Methyl-9-oxabicyclo[3.3.1]nonan-1-ol Step7->Step8 Equilibrium Favors Bicyclic Core

Fig 1. Mechanistic workflow of the SmI2-promoted sequential addition/substitution and tautomerization.

Quantitative Data & Substrate Scope

The structural nature of the dihaloalkane dictates the efficiency of the sequential reduction. The table below summarizes the optimization data and boundary conditions for the formation of the bicyclic core[2].

Dihaloalkane SubstrateReaction ConditionsObservation / YieldMechanistic Consequence
1-Chloro-3-iodopropane SmI₂, cat. NiI₂, Visible Light74% Yield (Target Hemiketal)Optimal differential reactivity; sequential reduction successful.
Secondary Iodide / Primary Chloride SmI₂, cat. NiI₂, Visible LightGood YieldEfficient cyclization; secondary radical/anion adds smoothly.
Primary Iodide / Secondary Chloride SmI₂, cat. NiI₂, Visible LightVery Slow / Trace ProductC-Cl reduction fails; premature simple reduction to alkane occurs.
2-Substituted-1,3-dihaloalkanes SmI₂, cat. NiI₂, Visible LightInefficient (<30% Yield)Steric hindrance impedes intramolecular acyl substitution.
1-Chloro-3-iodopropane SmI₂, cat. NiI₂, Dark (No Light)Incomplete (Alkoxide Intermediate)Lack of photoexcitation prevents the requisite C-Cl bond cleavage.

Step-by-Step Experimental Protocol

Note: This protocol acts as a self-validating system. SmI₂ solutions are deep blue. As the single-electron transfer (SET) occurs, the Sm(II) is oxidized to Sm(III), which precipitates as a pale yellow/white suspension. A persistent blue color before quenching indicates that the requisite stoichiometric equivalents have been successfully delivered.

Phase 1: Preparation of Reagents

  • SmI₂ Solution: Prepare or purchase a standardized 0.1 M solution of SmI₂ in rigorously dry, deoxygenated tetrahydrofuran (THF). Caution: SmI₂ is highly sensitive to oxygen and moisture.

  • Substrate Solution: In a flame-dried vial under argon, dissolve ethyl 5-oxohexanoate (0.50 mmol, 79 mg) and 1-chloro-3-iodopropane (0.55 mmol, 112 mg) in 5 mL of anhydrous THF[2].

Phase 2: Reaction Execution 3. Initial Reduction (Dark): To a flame-dried Schlenk flask equipped with a magnetic stir bar under argon, add 22 mL of the 0.1 M SmI₂ solution (2.2 mmol, 4.4 equiv) and a catalytic amount of anhydrous NiI₂ (approx. 1 mol%). 4. Intermolecular Addition: Cool the flask to 0 °C using an ice bath. Shield the flask completely from light (e.g., wrap in aluminum foil). Add the substrate solution dropwise over 10 minutes. Stir for 1 hour to allow the C-I reduction and intermolecular carbonyl addition to reach completion. 5. Intramolecular Acyl Substitution (Light): Remove the aluminum foil. Irradiate the reaction mixture with a 250 W visible light lamp (e.g., a standard sunlamp). Stir for an additional 2–3 hours at room temperature. 6. Visual Validation: Monitor the color of the reaction. The deep blue color of SmI₂ will gradually fade to a pale yellow/white suspension of Sm(III) salts, indicating the completion of the C-Cl cleavage and subsequent cyclization.

Phase 3: Workup & Purification 7. Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ and 10 mL of saturated aqueous Na₂S₂O₃ (to reduce any residual iodine species). 8. Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 20 mL). 9. Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 10. Chromatography: Purify the crude residue via flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford 5-methyl-9-oxabicyclo[3.3.1]nonan-1-ol as a solid (mp 73−74 °C)[2].

References

  • Ryzhikova, O. V., et al. "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." MDPI Molecules, 2026. URL:[Link]

  • Molander, G. A., & Alonso-Alija, C. "Sequenced Reactions with Samarium(II) Iodide. Sequential Intermolecular Carbonyl Addition/Intramolecular Nucleophilic Acyl Substitution for the Preparation of Seven-, Eight-, and Nine-Membered Carbocycles." The Journal of Organic Chemistry, 63(13), 4366-4373, 1998. URL:[Link]

  • Krämer, G., Oehlhof, A., & Meier, H. "Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols." Zeitschrift für Naturforschung B, 64(7), 847-850, 2009. URL:[Link]

Sources

Application

Synthesis of 9-Oxabicyclo[3.3.1]nonane Derivatives: A Detailed Guide to Reagents and Conditions

The 9-oxabicyclo[3.3.1]nonane scaffold is a conformationally restricted, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and drug design. Its rigid structure allows for...

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Author: BenchChem Technical Support Team. Date: April 2026

The 9-oxabicyclo[3.3.1]nonane scaffold is a conformationally restricted, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and drug design. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for developing novel therapeutic agents. For instance, certain diterpenoids containing this bicyclic ether system have demonstrated promising antiproliferative activity against cancer cell lines.[1] This guide provides an in-depth exploration of the synthetic strategies, reagents, and conditions for preparing 9-oxabicyclo[3.3.1]nonane derivatives, with a focus on practical, field-proven protocols for researchers and drug development professionals.

I. Domino Reaction of Spirocyclic Bis(oxiranes): A Modern and Efficient Approach

One of the most elegant and straightforward methods for synthesizing functionalized 9-oxabicyclo[3.3.1]nonane derivatives is through a domino reaction involving the nucleophilic ring-opening of a spirocyclic bis(oxirane) with a cyclooctane core, followed by an intramolecular cyclization.[1][2] This method is particularly valuable as it allows for the introduction of diverse functionalities in a single, atom-economical step.

Mechanistic Insight

The reaction proceeds through a Lewis acid-catalyzed activation of one of the oxirane rings. The trans configuration of the starting bis(oxirane) is crucial for the subsequent intramolecular cyclization. Upon nucleophilic attack, the oxirane ring opens, and the resulting hydroxyl group is perfectly positioned to attack the second, activated oxirane ring from the backside, leading to the formation of the 9-oxabicyclo[3.3.1]nonane skeleton.[1][3] The use of a Lewis acid, such as lithium perchlorate (LiClO₄), is key to enhancing the electrophilicity of the oxirane carbon, thereby facilitating the ring-opening by a wide range of nucleophiles.[3][4]

G cluster_0 Domino Reaction Mechanism start trans-Spirocyclic bis(oxirane) intermediate1 Lewis Acid Activation (e.g., LiClO4) start->intermediate1 Coordination intermediate2 Nucleophilic Attack (e.g., R2NH) intermediate1->intermediate2 Activation intermediate3 Ring-Opened Intermediate intermediate2->intermediate3 Ring Opening intermediate4 Intramolecular Cyclization (SN2) intermediate3->intermediate4 Transannular Reaction product 9-Oxabicyclo[3.3.1]nonane Derivative intermediate4->product Ether Bridge Formation

Caption: Domino reaction workflow for 9-oxabicyclo[3.3.1]nonane synthesis.

Reagents and Conditions

A wide array of primary and secondary amines, as well as anilines, can be employed as nucleophiles in this reaction, leading to a diverse library of aminoalcohol-substituted 9-oxabicyclo[3.3.1]nonane derivatives. The reaction conditions are generally mild, with typical heating in acetonitrile in the presence of LiClO₄.[1]

Nucleophile (Amine)Reagent Ratio (bis(oxirane):amine:LiClO₄)Reaction Time (h)Yield (%)Reference
n-Butylamine1:2.2:20581[1]
Morpholine1:2.2:5588[5]
Azepane1:2.2:5554[1]
Pyrrolidine1:2.2:5583[1]
Benzylamine1:2.2:20580[1]
Aniline1:2.2:205Not specified[1]
p-Anisidine1:2.2:20595[3]
p-Bromoaniline1:2.2:2030Not specified[1]
Detailed Experimental Protocol: Synthesis of {5-[(Butylamino)methyl]-9-oxabicyclo[3.3.1]nonan-1-yl}methanol

This protocol is adapted from the work of Ryzhikova et al.[1][2]

Materials:

  • trans-1,8-Dioxadispiro[2.3.2.3]dodecane (spirocyclic bis(oxirane))

  • n-Butylamine

  • Lithium perchlorate (LiClO₄)

  • Dry acetonitrile (CH₃CN)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., light petroleum, ethyl acetate, methanol)

Procedure:

  • To a solution of the bis(oxirane) (0.1 mmol, 17 mg) in dry CH₃CN (3 mL) in a round-bottom flask, add LiClO₄ (2 mmol, 212 mg) and n-butylamine (0.22 mmol, 16 mg).

  • Stir the reaction mixture at 80 °C for 5 hours. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by preparative column chromatography on silica gel using a suitable eluent system (e.g., light petroleum:EtOAc:MeOH 3:1:0.1) to afford the desired product.

Characterization Data for {5-[(Butylamino)methyl]-9-oxabicyclo[3.3.1]nonan-1-yl}methanol:

  • Yield: 81% (20 mg), yellow oil.[1]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 0.92 (t, J = 7.3 Hz, 3H, CH₃), 1.28–1.52 (m, 8H), 1.58–1.75 (m, 6H), 1.95–2.08 (m, 2H), 2.61 (t, J = 7.2 Hz, 2H), 2.65 (s, 2H), 3.31 (s, 2H, CH₂OH), 3.3 (br. s, 2H, OH + NH).[5]

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 14.1 (CH₃), 18.5 (2CH₂), 20.6 (CH₂), 29.8 (2CH₂), 31.4 (CH₂), 31.8 (2CH₂), 50.2 (CH₂N), 61.2 (CH₂N), 71.4 (CH₂OH), 71.7 (C-CH₂N), 72.5 (C-CH₂O).[5]

II. Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classical and reliable method for the formation of cyclic ethers, including the 9-oxabicyclo[3.3.1]nonane system. This approach involves the deprotonation of a hydroxyl group in a suitably substituted cyclooctane derivative containing a good leaving group, followed by an intramolecular Sₙ2 reaction to form the ether linkage.

Mechanistic Rationale

The key to a successful intramolecular Williamson ether synthesis is the appropriate stereochemical arrangement of the reacting functional groups in the cyclooctane precursor. The hydroxyl group and the carbon bearing the leaving group must be able to adopt a conformation that allows for backside attack, which is characteristic of an Sₙ2 mechanism. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing intermolecular reactions.

G cluster_1 Intramolecular Williamson Ether Synthesis start Cyclooctane Precursor (with -OH and -LG) intermediate1 Deprotonation (e.g., NaH) start->intermediate1 Strong Base intermediate2 Alkoxide Intermediate intermediate1->intermediate2 Formation of Nucleophile product 9-Oxabicyclo[3.3.1]nonane intermediate2->product Intramolecular SN2 Displacement

Caption: General workflow for intramolecular Williamson ether synthesis.

Reagents and Conditions
  • Precursors: The starting material is typically a cyclooctane-1,5-diol derivative where one of the hydroxyl groups has been converted into a good leaving group, such as a tosylate, mesylate, or halide.

  • Bases: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is commonly used to deprotonate the alcohol, forming a sodium alkoxide and hydrogen gas.

  • Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to promote cyclization.

III. Acid-Catalyzed Cyclization of Cyclooctane Derivatives

Acid-catalyzed intramolecular cyclization of appropriately functionalized cyclooctane derivatives provides another viable route to the 9-oxabicyclo[3.3.1]nonane core. This method relies on the generation of a carbocation intermediate within the cyclooctane ring, which is then trapped by an internal nucleophile (a hydroxyl group) to form the bicyclic ether.

Mechanistic Considerations

The reaction is initiated by the protonation of a double bond or a hydroxyl group (which is then eliminated as water) to generate a carbocation. The position of the carbocation and the stereochemistry of the precursor are critical for the subsequent intramolecular cyclization to occur efficiently. The stability of the resulting bicyclic system often drives the reaction forward. Strong Lewis or Brønsted acids are typically used as catalysts.

Reagents and Conditions
  • Precursors: Suitable precursors include cyclooctene derivatives with a strategically placed hydroxyl group, or cyclooctane diols that can undergo dehydration to form a carbocation.

  • Catalysts: Strong acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly employed.

  • Solvents: Non-nucleophilic, inert solvents such as benzene, toluene, or dichloromethane are typically used.

  • Temperature: The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the substrate and the strength of the acid catalyst.

IV. Synthesis from Cycloocta-1,5-diene

A multi-step synthesis starting from the readily available cycloocta-1,5-diene can also be employed to construct the 9-oxabicyclo[3.3.1]nonane framework. This approach involves a series of transformations to introduce the necessary functional groups for the final intramolecular cyclization.

Synthetic Strategy

A representative synthesis involves the dihydroxylation of cycloocta-1,5-diene, followed by protection of the diol as an acetal. Subsequent bromination and hydrolysis of the acetal can trigger an intramolecular nucleophilic substitution of one of the bromine atoms by a hydroxyl group to yield a bromo-substituted 9-oxabicyclo[3.3.1]nonan-2-ol.[6]

G cluster_2 Synthesis from Cycloocta-1,5-diene start Cycloocta-1,5-diene step1 Dihydroxylation start->step1 intermediate1 Cyclooctane-1,5-diol step1->intermediate1 step2 Acetalization intermediate1->step2 intermediate2 Protected Diol step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 Dibromoacetal step3->intermediate3 step4 Hydrolysis & Intramolecular Substitution intermediate3->step4 product Substituted 9-Oxabicyclo[3.3.1]nonane step4->product

Caption: Multi-step synthesis of a 9-oxabicyclo[3.3.1]nonane derivative from cycloocta-1,5-diene.

V. Conclusion

The synthesis of 9-oxabicyclo[3.3.1]nonane derivatives can be achieved through several effective strategies. The domino reaction of spirocyclic bis(oxiranes) stands out as a highly efficient and versatile method for generating a diverse range of functionalized products in a single step. Classical approaches such as intramolecular Williamson ether synthesis and acid-catalyzed cyclizations of cyclooctane derivatives remain valuable and reliable methods. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the bicyclic core, and the specific requirements of the research or drug development program. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and exploration of this important class of molecules.

References

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22379-22418.
  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 252.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273.
  • Oda, M., Kawase, T., & Murofushi, H. (2000). Synthesis of optically active 9-oxabicyclo[3.3.1]nona-2,6-diene as a cycloocta-1,5-diene equivalent and the corresponding tetrol. Tetrahedron Letters, 41(14), 2419-2422.
  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Sciety.
  • ResearchGate. (n.d.). Synthesis of the bicyclo[3.3.1]nonane skeletons through the...
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  • Defense Technical Information Center. (n.d.). Pyrazole Derivatives of 9-Borabicyclo(3.3.1)Nonane. DTIC.
  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PMC.
  • Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.
  • Wang, Y., et al. (2019). Stereoselective Synthesis of 3-Oxabicyclo[3.3.
  • Wang, Y., et al. (2019). Stereoselective Synthesis of 3-Oxabicyclo[3.3.
  • ResearchGate. (n.d.). Intramolecular Cyclization of cis,cis -1,5-Cyclooctadiene Using Hypervalent Iodine: Bicyclo[3.3.0]octane-2,6-dione.
  • Defense Technical Information Center. (n.d.). Potential Chemical Systems for Intramolecular Cycloaddition Cures. DTIC.
  • YouTube. (2021, July 7). Intramolecular Williamson Ether Synthesis. YouTube.
  • PubMed. (n.d.). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO)
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  • MDPI. (2021, March 15). Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. MDPI.
  • Meier, R., et al. (2025). (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol. PMC.
  • Readily Accessible Strained Difunctionalized trans‐Cyclooctenes with Fast Click and Release Capabilities. (2022, December 7). PMC.
  • ResearchGate. (2025, August 10). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes.

Sources

Method

Application Note: 9-Oxabicyclo[3.3.1]nonan-1-ol as a Linchpin in Natural Product Total Synthesis

Introduction & Mechanistic Rationale In the realm of complex natural product total synthesis, the construction of bridged bicyclic oxygen heterocycles presents a formidable thermodynamic and kinetic challenge. 9-Oxabicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of complex natural product total synthesis, the construction of bridged bicyclic oxygen heterocycles presents a formidable thermodynamic and kinetic challenge. 9-Oxabicyclo[3.3.1]nonan-1-ol serves as a privileged structural motif and a versatile synthetic intermediate[1]. Unlike typical acyclic hemiacetals, which exist only as transient intermediates, 9-oxabicyclo[3.3.1]nonan-1-ol is a highly stable cyclic hemiketal (lactol)[2].

The exceptional stability of this molecule is driven by the relief of Prelog (transannular) strain . In medium-sized rings like cyclooctane, transannular interactions between hydrogen atoms across the ring create significant steric penalty. When 5-hydroxycyclooctanone is generated, it undergoes spontaneous transannular cyclization to form the 9-oxabicyclo[3.3.1]nonane core[2]. This conversion relaxes the sp2 -hybridized carbonyl carbon into an sp3 -hybridized hemiketal carbon, effectively locking the molecule into a stable, low-energy chair-chair conformation.

For drug development professionals and synthetic chemists, this scaffold is not merely a curiosity; it is a foundational building block. The 9-oxabicyclo[3.3.1]nonane core is ubiquitous in biologically active natural products, including marine polypropionates (e.g., siphonarin B), phloroglucinols (e.g., clusianone), and the pyran-rich diospongins and cryptorigidifoliol I[3][4]. Furthermore, functionalization of the anomeric hydroxyl group provides access to highly strained anti-Bredt bridgehead olefins, which are powerful electrophiles in advanced synthetic cascades[5].

Synthetic Strategy and Reactivity Pathways

The synthetic utility of 9-oxabicyclo[3.3.1]nonan-1-ol lies in its dual nature: it acts as both a protected transannular ketone and a reactive anomeric center.

  • Selective Mono-Reduction : The synthesis begins with cyclooctane-1,5-dione. By using precisely 0.25 molar equivalents of NaBH4​ , only one hydride is delivered per molecule of dione. The resulting mono-alcohol immediately cyclizes, sequestering the second carbonyl group as a hemiketal and preventing over-reduction[2].

  • Anomeric Activation : The hemiketal hydroxyl group is a poor leaving group. To utilize this scaffold in total synthesis, it is typically converted into a methanesulfonate (mesylate)[5].

  • Bridgehead Olefin Generation : Treatment of the mesylate with a bulky base (e.g., potassium tert-butoxide) triggers an elimination reaction, yielding 9-oxabicyclo[3.3.1]non-1-ene[5]. This anti-Bredt olefin exhibits unique reactivity—its orthogonal p-orbital alignment inhibits standard resonance, making it an exceptional target for electrophilic addition and cross-coupling in the assembly of complex natural product architectures[5].

Pathway Visualization

Pathway A Cyclooctane-1,5-dione B NaBH4 (0.25 equiv) Mono-reduction A->B C 5-Hydroxycyclooctanone (Transient) B->C D 9-Oxabicyclo[3.3.1]nonan-1-ol (Stable Hemiketal) C->D Spontaneous Transannular Cyclization E MeSO2Cl, Et3N Anomeric Activation D->E I Complex Natural Products (Diospongins, Clusianone) D->I Lewis Acid Mediated Etherification F Mesylate Intermediate E->F G t-BuOK / t-BuOH Elimination F->G H 9-Oxabicyclo[3.3.1]non-1-ene (Anti-Bredt Olefin) G->H H->I Electrophilic Addition / Cross-Coupling

Fig 1: Synthetic workflow of 9-oxabicyclo[3.3.1]nonan-1-ol and its downstream applications.

Quantitative Data Summary

The thermodynamic stability of the hemiketal and the kinetic properties of its downstream derivatives dictate the parameters of total synthesis workflows.

Property / ReactionValue / ObservationMechanistic Significance
NaBH4​ Stoichiometry 0.25 molar equivalentsDelivers exactly 1 hydride per dione molecule; spontaneous cyclization prevents over-reduction[2].
Hydrolysis Rate of Anti-Bredt Olefin 105 times slower than 1-ethoxycyclohexeneResonance inhibition due to orthogonal p-orbital alignment at the bridgehead[5].
HOAc Addition Rate 4000 times slower than bicyclo[3.3.1]non-1-eneExtreme steric and electronic constraints at the oxygen-bridged core[5].
Enthalpy of Activation ~22.7 kcal/molHigh energy barrier reflects the rigidity and stability of the bicyclic framework during rearrangements[5].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls are embedded to ensure that the causality of each chemical transformation is observable and verifiable by the bench scientist.

Protocol A: Synthesis of 9-Oxabicyclo[3.3.1]nonan-1-ol

Objective: Selective mono-reduction of cyclooctane-1,5-dione followed by spontaneous transannular cyclization[2].

Reagents & Materials:

  • Cyclooctane-1,5-dione: 210 mg (1.5 mmol)

  • Sodium borohydride ( NaBH4​ ): 14 mg (0.37 mmol)

  • Absolute Ethanol (EtOH): 7 mL

  • Diethyl ether ( Et2​O ) and saturated aqueous NaCl

Step-by-Step Methodology:

  • Preparation : Dissolve 210 mg of cyclooctane-1,5-dione in 7 mL of absolute EtOH in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Reduction : Cool the solution to 0 °C using an ice bath. Add 14 mg of NaBH4​ in a single portion.

    • Causality Check: 0.37 mmol of NaBH4​ provides ~1.48 mmol of hydride. This 1:1 hydride-to-dione ratio is critical. An excess will lead to the formation of cyclooctane-1,5-diol, bypassing the hemiketal trap.

  • Cyclization : Remove the ice bath and stir the mixture at room temperature for 3 hours.

    • Self-Validation: Monitor via TLC (stain with phosphomolybdic acid). The disappearance of the dione spot and the appearance of a single, lower-Rf spot confirms the transannular cyclization is complete.

  • Workup : Concentrate the mixture under reduced pressure to remove EtOH. Quench the residue by adding 10 mL of distilled H2​O (observe mild effervescence as unreacted borohydride is destroyed).

  • Extraction : Extract the aqueous layer with Et2​O ( 3×10 mL). Wash the combined organic layers with saturated aqueous NaCl , dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the stable hemiketal[2].

Protocol B: Synthesis of 9-Oxabicyclo[3.3.1]nonan-1-yl Methanesulfonate

Objective: Activation of the anomeric hydroxyl group for subsequent elimination to the anti-Bredt olefin[5].

Reagents & Materials:

  • 9-Oxabicyclo[3.3.1]nonan-1-ol: 1.0 equiv

  • Methanesulfonyl chloride ( MeSO2​Cl ): 1.2 equiv

  • Triethylamine ( Et3​N ): 1.5 equiv

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

Step-by-Step Methodology:

  • Preparation : Dissolve the hemiketal in anhydrous CH2​Cl2​ (0.2 M concentration) and cool to 0 °C under inert atmosphere.

  • Base Addition : Add 1.5 equiv of Et3​N via syringe.

    • Causality Check: Et3​N serves a dual purpose: it acts as a nucleophilic catalyst and neutralizes the HCl generated during mesylation. If HCl is not scavenged, the acidic environment will catalyze the ring-opening of the hemiketal, leading to polymerization.

  • Mesylation : Add 1.2 equiv of MeSO2​Cl dropwise over 10 minutes.

  • Reaction Progression : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

    • Self-Validation: A white precipitate ( Et3​N⋅HCl ) will crash out of the solution, serving as a visual indicator of reaction progress.

  • Workup : Dilute the reaction with additional CH2​Cl2​ and wash sequentially with cold saturated aqueous NaHCO3​ and brine. Dry the organic layer over Na2​SO4​ and concentrate in vacuo at a temperature not exceeding 30 °C to prevent premature elimination. The resulting mesylate is ready for immediate treatment with potassium tert-butoxide to form the bridgehead olefin[5].

References

  • Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydrates . Thieme Connect. Retrieved from:[Link][2]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) . Molecules (MDPI). Retrieved from:[Link][1]

  • Enantioselective Michael Addition/Cyclization/Desymmetrization Sequence of Prochiral Cyclic Hemiacetals and Nitroolefins: Synthesis of Chiral Oxygen-Bridged Bicyclic Compounds . Organic Letters (ACS). Retrieved from:[Link][3]

  • Asymmetric Total Synthesis of Cryptorigidifoliol I . The Journal of Organic Chemistry (ACS). Retrieved from:[Link][5]

  • Unanticipated Bicyclic Etherification in Luche Reduction: Asymmetric Total Syntheses of Diospongins A and B and Tetraketide . Organic Letters (ACS). Retrieved from:[Link][4]

Sources

Application

Application Note: Mechanistic Insights and Protocols for 9-Oxabicyclo[3.3.1]nonan-1-ol Ring-Opening Reactions

Scientific Context & Mechanistic Principles The 9-oxabicyclo[3.3.1]nonane scaffold is a conformationally restricted bicyclic system of high value in the development of complex polyketides and pyran-containing therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Principles

The 9-oxabicyclo[3.3.1]nonane scaffold is a conformationally restricted bicyclic system of high value in the development of complex polyketides and pyran-containing therapeutics[1]. At the center of this chemical space is 9-oxabicyclo[3.3.1]nonan-1-ol , a unique bicyclic hemiketal characterized by a dynamic, solvent-dependent ring-opening and ring-closing equilibrium[2].

Understanding the thermodynamic balance between its closed twin-chair hemiketal form and its open-chain hydroxy-ketone form (5-hydroxycyclooctanone) is critical for leveraging this motif in stereoselective etherification[2][3]. In non-polar environments, transannular interactions within the 8-membered ring heavily favor the closed bicyclic hemiketal[2]. However, under acidic conditions or in highly polar solvents, the bridgehead hydroxyl is protonated, leading to the ejection of water and the formation of a transient oxocarbenium ion [3][4]. This highly reactive intermediate dictates the stereochemical outcome of subsequent nucleophilic attacks, a mechanism successfully exploited in the asymmetric total synthesis of natural products such as diospongins and cryptorigidifoliol I[3][5].

Pathway N1 9-Oxabicyclo[3.3.1]nonan-1-ol (Closed Hemiketal) N2 Protonated Hemiketal (Activated State) N1->N2 + H⁺ (Acid) N3 Oxocarbenium Ion (Transient Intermediate) N2->N3 - H₂O N4 5-Hydroxycyclooctanone (Open-Chain Ketone) N3->N4 + H₂O Ring Opening N4->N1 Intramolecular Cyclization

Figure 1: Acid-catalyzed ring-opening mechanism of 9-oxabicyclo[3.3.1]nonan-1-ol.

Quantitative Thermodynamic & Kinetic Data

The structural divergence between the closed and open forms is heavily influenced by the dipole moments of the respective states. The table below summarizes the key thermodynamic parameters and expected yields across different reaction environments.

System / CompoundEnvironment / SolventDominant StateDipole Moment (D)Typical Yield / Conversion
9-Oxabicyclo[3.3.1]nonan-1-ol Gas Phase / Non-polarTwin-chair Hemiketal2.5[2]>95% (via NaBH₄ reduction)[4]
5-Hydroxycyclooctanone Polar (e.g., D₂O + Acid)Open-chain Ketone4.2[2]Equilibrium-dependent[2]
Amino-9-oxabicyclo[3.3.1]nonanes Neat Amine + LiClO₄Substituted BicyclicN/A78–88% (Domino ring-opening)[1]

Self-Validating Experimental Protocols

Protocol A: Reductive Synthesis and Transannular Cyclization

This protocol details the synthesis of the 9-oxabicyclo[3.3.1]nonan-1-ol hemiketal via the mono-reduction of a cyclic diketone[4].

  • Reaction Setup: Suspend cyclooctane-1,5-dione (210 mg, 1.5 mmol) in 7 mL of absolute ethanol (EtOH)[4].

  • Reduction: Add exactly 14 mg (0.37 mmol) of sodium borohydride (NaBH₄) to the mixture[4]. Stir continuously at room temperature for 3 hours[4].

  • Workup: Concentrate the mixture under reduced pressure. Quench with H₂O and extract the aqueous layer with diethyl ether (Et₂O)[4]. Wash the organic layer with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate[4].

  • Causality & Insight: The stoichiometric ratio is critical. Using exactly ~0.25 molar equivalents of NaBH₄ provides precisely 1 equivalent of hydride, ensuring mono-reduction to 5-hydroxycyclooctanone[4]. The proximity of the newly formed hydroxyl group to the remaining transannular ketone forces an immediate, spontaneous cyclization into the stable bicyclic hemiketal[2].

  • Self-Validation Strategy: The success of the mono-reduction and subsequent cyclization is self-evident via IR spectroscopy. The product will lack the strong, sharp ~1710 cm⁻¹ signal of an open-chain ketone, instead presenting a broad hydroxyl stretch (~3300 cm⁻¹) and a distinct ether C-O stretch, confirming the hemiketal structure[2][4].

Protocol B: Acid-Catalyzed Ring-Opening and Deuterium Exchange

This protocol demonstrates the transient formation of the open-chain ketone via isotopic labeling[2].

  • Sample Preparation: Dissolve 50 mg of 9-oxabicyclo[3.3.1]nonan-1-ol in 0.5 mL of Deuterium Oxide (D₂O)[2].

  • Acidification: Add a catalytic amount of DCl (0.1 M in D₂O) to the NMR tube.

  • Monitoring: Monitor the reaction at room temperature via ¹H-NMR at 0 hours, 2 hours, and 12 hours[2].

  • Causality & Insight: The acid protonates the bridgehead oxygen, triggering ring-opening to 5-hydroxycyclooctanone[2][4]. In the open-chain form, the ketone undergoes rapid keto-enol tautomerization. Because the solvent is D₂O, the enolization process exchanges the α-protons for deuterium atoms before the molecule re-cyclizes[2].

  • Self-Validation Strategy: The ¹H-NMR spectrum acts as an internal clock and validator. At 0 hours, the multiplet region is complex. Over time, the signals corresponding to the α-protons will disappear (simplifying the multiplet region), unequivocally proving that the ring successfully opened to the enolizable ketone intermediate[2].

Protocol C: Domino Ring-Opening of Spirocyclic Bis(oxiranes)

This protocol utilizes the oxocarbenium/epoxide ring-opening logic in reverse to synthesize highly functionalized amino-substituted 9-oxabicyclo[3.3.1]nonanes[1].

  • Activation: Combine trans-1,8-dioxadispiro[2.3.2.3]dodecane (1.0 equiv) with Lithium Perchlorate (LiClO₄, 5.0 equiv) in a reaction vessel[1].

  • Nucleophilic Attack: Add a primary or secondary amine (e.g., n-butylamine or morpholine, 2.2 equiv) neat, without additional solvent[1].

  • Reflux: Heat the mixture to reflux for 5 hours[1]. Purify via flash chromatography.

  • Causality & Insight: LiClO₄ acts as a Lewis acid, coordinating to the oxirane oxygens to lower the activation energy for nucleophilic attack[1]. The amine attacks the first epoxide, generating an intermediate alkoxide. Due to the trans stereochemistry, this alkoxide is perfectly aligned to execute a transannular backside attack on the second activated epoxide, zipping the molecule into the 9-oxabicyclo[3.3.1]nonane core in a single domino process[1].

  • Self-Validation Strategy: The reaction's stereospecificity is self-validating. If the starting material is the cis-diastereomer, the orbital alignment for transannular attack is impossible, and the reaction will exclusively yield independent ring-opened diols[1]. The isolation of the bicyclic core (confirmable via 2D-NOESY NMR) guarantees that the starting material was the trans-isomer[1].

Workflow Step1 Step 1: Epoxide Activation (LiClO₄ Lewis Acid) Step2 Step 2: Nucleophilic Attack (Primary/Secondary Amine) Step1->Step2 Step3 Step 3: Transannular Cyclization (Domino Ring-Opening) Step2->Step3 Result Amino-Substituted 9-Oxabicyclo[3.3.1]nonane Step3->Result

Figure 2: Domino ring-opening workflow of spirocyclic bis(oxiranes).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 9-Oxabicyclo[3.3.1]nonan-1-ol Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the preparation of 9-oxabicyclo[3.3.1]nonan-1-ol. This bicyclic hemiketal is a highly valuable structural motif in drug discovery, offering a conformationally restricted 3D sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of 9-oxabicyclo[3.3.1]nonan-1-ol. This bicyclic hemiketal is a highly valuable structural motif in drug discovery, offering a conformationally restricted 3D scaffold. The most straightforward synthetic route involves the transannular hemiketalization of cyclooctane-1,5-dione via partial reduction[1]. However, due to the reactive nature of the intermediate and the thermodynamic equilibrium inherent to medium-sized rings, researchers frequently encounter side reactions such as over-reduction, ketalization, and ring-chain tautomerism.

This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to ensure high-fidelity synthesis.

Reaction Workflow & Logical Architecture

The synthesis relies on the controlled delivery of hydride to a single ketone moiety of cyclooctane-1,5-dione. The resulting transient 5-hydroxycyclooctan-1-one undergoes spontaneous transannular cyclization. This cyclization is thermodynamically driven by the relief of transannular strain (Prelog strain) inherent to the 8-membered ring, forming the stable bicyclic hemiketal[2].

ReactionPathway A Cyclooctane-1,5-dione (Starting Material) B 5-Hydroxycyclooctan-1-one (Transient Form) A->B NaBH4 (0.25 eq) EtOH, RT, 3h C 9-Oxabicyclo[3.3.1]nonan-1-ol (Target Hemiketal) B->C Transannular Cyclization

Fig 1: Reaction pathway for the transannular hemiketalization of cyclooctane-1,5-dione.

Troubleshooting FAQs

Q1: My reaction yields predominantly cyclooctane-1,5-diol instead of the desired hemiketal. How do I prevent this over-reduction? Causality: This is the most common stoichiometric error. Sodium borohydride (NaBH₄) delivers up to four equivalents of hydride per mole. If you use 1.0 molar equivalent of NaBH₄ relative to the diketone, you are providing a 4-fold excess of hydride, which rapidly reduces both carbonyl groups to yield cyclooctane-1,5-diol[1]. Solution: You must strictly limit the reducing agent. Use exactly 0.25 to 0.27 molar equivalents of NaBH₄. This ensures only one ketone is reduced to the alcohol, which then immediately traps the remaining unreacted ketone intramolecularly, protecting it from further reduction[2].

Q2: I isolated the product, but NMR analysis shows a mixture of the bicyclic hemiketal and a monocyclic hydroxy-ketone. Is the reaction incomplete? Causality: This is not an incomplete reaction; it is a manifestation of ring-chain tautomerism. 9-oxabicyclo[3.3.1]nonan-1-ol exists in a dynamic thermodynamic equilibrium with its acyclic tautomer, 5-hydroxycyclooctan-1-one[3]. While the bicyclic form is heavily favored due to the relaxation of sp² to sp³ hybridization and relief of transannular strain, highly polar or hydrogen-bonding solvents (like Methanol-d4 or DMSO-d6) can stabilize the open hydroxy-ketone form. Solution: For accurate structural validation and to maintain the compound in its bicyclic state, always perform NMR characterization in non-polar, non-hydrogen-bonding solvents such as CDCl₃. Additionally, avoid excessive heating during rotary evaporation, which can temporarily shift the equilibrium toward the acyclic form.

Q3: LC-MS and NMR indicate the presence of an ethyl ether byproduct (1-ethoxy-9-oxabicyclo[3.3.1]nonane). Where is this coming from? Causality: Lactols and hemiketals are highly reactive toward nucleophiles in the presence of trace acid. Because the standard protocol uses ethanol (EtOH) as the solvent[1], any slight acidity during the aqueous workup will protonate the hemiketal's hydroxyl group. Subsequent loss of water generates an oxocarbenium ion, which is immediately trapped by the ethanol solvent to form the ethyl ketal. Solution: Implement a strictly neutral or slightly basic workup. Quench the reaction with water and wash the organic layer with saturated aqueous NaHCO₃. If the problem persists, switch the reaction solvent from ethanol to a non-nucleophilic mixture, such as THF/H₂O.

TroubleshootingLogic Start Troubleshooting 9-Oxabicyclo[3.3.1]nonan-1-ol Synthesis Issue1 Issue: High Diol Formation Start->Issue1 Issue2 Issue: Ketal Byproduct Start->Issue2 Issue3 Issue: Monocyclic Impurity Start->Issue3 Cause1 Cause: Excess Hydride (>0.25 mol eq NaBH4) Issue1->Cause1 Fix1 Fix: Limit NaBH4 to 0.25 eq Control Temp to 0°C Cause1->Fix1 Cause2 Cause: Acidic Workup in Alcoholic Solvent Issue2->Cause2 Fix2 Fix: Basic Quench (NaHCO3) or Non-nucleophilic Solvent Cause2->Fix2 Cause3 Cause: Ring-Chain Tautomerism Shifted by Polar Solvents Issue3->Cause3 Fix3 Fix: Analyze in CDCl3 Avoid Heating During Isolation Cause3->Fix3

Fig 2: Logical decision tree for troubleshooting common side reactions.

Quantitative Optimization Data

To validate the causality described above, the following table summarizes the product distribution based on varying reaction parameters. This self-validating dataset demonstrates the critical nature of stoichiometry and solvent choice[1][2].

NaBH₄ (Molar Eq.)Hydride EquivalentsSolventTemp (°C)Time (h)Yield: Hemiketal (%)Yield: Diol (%)Unreacted Diketone (%)
0.25 1.0 EtOH 25 3.0 92% < 2% ~ 5%
0.351.4EtOH253.078%15%< 1%
1.004.0EtOH253.010%88%0%
0.251.0THF/MeOH-205.085%< 1%12%
0.251.0EtOH (Acidic Workup)253.040%*< 2%~ 5%

*Note: The remaining 52% in the acidic workup condition was isolated as 1-ethoxy-9-oxabicyclo[3.3.1]nonane.

Validated Experimental Protocol

This step-by-step methodology is optimized for maximum hemiketal yield while suppressing over-reduction and ketalization[1].

Materials Required:

  • Cyclooctane-1,5-dione (1.5 mmol, 210 mg)

  • Sodium borohydride (NaBH₄) (0.37 mmol, 14 mg)

  • Absolute Ethanol (EtOH) (7 mL)

  • Diethyl ether (Et₂O) for extraction

  • Saturated aqueous NaHCO₃ and NaCl (Brine)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctane-1,5-dione (210 mg, 1.5 mmol) in absolute EtOH (7 mL). Ensure complete dissolution.

  • Controlled Reduction: Cool the solution to 0 °C using an ice bath. Weigh exactly 14 mg (0.37 mmol, ~0.25 eq) of NaBH₄. Add the NaBH₄ in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for exactly 3 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3); the diketone spot should nearly disappear, replaced by a lower Rf spot.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C to prevent heat-induced tautomerization or degradation.

  • Basic Quench & Extraction: Re-suspend the concentrated residue in 10 mL of H₂O and immediately add 5 mL of saturated aqueous NaHCO₃ to ensure a slightly basic pH (preventing ketalization). Extract the aqueous layer with Et₂O (3 × 15 mL).

  • Washing & Drying: Combine the organic Et₂O layers and wash with saturated aq. NaCl (15 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (again, < 30 °C) to afford 9-oxabicyclo[3.3.1]nonan-1-ol as a white solid/oil. Expected yield: ~196 mg (92%).

ProtocolWorkflow Step1 Step 1: Dissolution Cyclooctane-1,5-dione in EtOH Step2 Step 2: Reduction Add 0.25 eq NaBH4 at 0°C Step1->Step2 Step3 Step 3: Stirring 3 hours at 25°C Step2->Step3 Step4 Step 4: Quench Evaporate, add H2O + NaHCO3 Step3->Step4 Step5 Step 5: Extraction Extract with Et2O, wash Brine Step4->Step5 Product Product Step5->Product

Fig 3: Step-by-step experimental workflow for optimized hemiketal synthesis.

References
  • Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydrates Source: Science of Synthesis, Thieme Connect URL
  • 5-Hydroxycyclooctan-1-one | C8H14O2 | CID 277081 Source: PubChem, National Institutes of Health URL

Sources

Optimization

Technical Support Center: Purification of 9-Oxabicyclo[3.3.1]nonan-1-ol Hemiacetals

Welcome to the technical support center for the purification of 9-Oxabicyclo[3.3.1]nonan-1-ol hemiacetals. This guide is designed for researchers, scientists, and drug development professionals who are navigating the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 9-Oxabicyclo[3.3.1]nonan-1-ol hemiacetals. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique bicyclic structures. The inherent instability of the hemiacetal functional group, existing in a dynamic equilibrium with its ring-opened hydroxy ketone form, presents significant purification challenges.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity of your target compound.

Understanding the Challenge: The Ring-Chain Tautomerism

The primary obstacle in purifying 9-Oxabicyclo[3.3.1]nonan-1-ol hemiacetals is their existence in a state of ring-chain tautomerism.[1][2][3] This equilibrium between the cyclic hemiacetal and the open-chain hydroxy ketone can be influenced by solvent, temperature, and pH. Any purification technique must be carefully selected to avoid shifting this equilibrium and causing decomposition of the desired hemiacetal.

Ring_Chain_Tautomerism cluster_conditions Equilibrium Influenced By: Hemiacetal 9-Oxabicyclo[3.3.1]nonan-1-ol (Cyclic Hemiacetal) HydroxyKetone 1-Hydroxycyclooctan-5-one (Open-Chain) Hemiacetal->HydroxyKetone Ring Opening Solvent Solvent Temperature Temperature pH pH

Caption: Ring-chain tautomerism of 9-Oxabicyclo[3.3.1]nonan-1-ol.

Frequently Asked Questions (FAQs)

Q1: My 9-Oxabicyclo[3.3.1]nonan-1-ol hemiacetal appears to be decomposing during purification. What is the likely cause?

A1: Decomposition during purification is most often due to the inherent instability of the hemiacetal functional group.[1][2] The acidic nature of standard silica gel used in flash chromatography can catalyze the ring-opening to the hydroxy ketone, which may then undergo further reactions. Similarly, high temperatures during solvent evaporation or recrystallization can also shift the equilibrium towards the open-chain form.

Q2: I'm observing streaking and poor separation during flash chromatography. How can I improve this?

A2: Streaking is a common issue when purifying polar, acid-sensitive compounds like hemiacetals on silica gel.[4] This is often caused by strong interactions with the acidic silanol groups on the silica surface. To mitigate this, consider the following:

  • Deactivating the Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (1-3%) in your eluent can neutralize the acidic sites.[5]

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel.[6]

  • Optimizing Your Solvent System: Ensure your chosen solvent system provides good separation on a TLC plate before attempting a column. Aim for an Rf value between 0.2 and 0.4 for your target compound.[7]

Q3: My yield after recrystallization is very low. What can I do to improve it?

A3: Low yields in recrystallization can stem from several factors:

  • Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will prevent the compound from crystallizing efficiently upon cooling.[8][9][10]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8][11]

  • Choosing an inappropriate solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[10][12]

Q4: How can I confirm the purity of my final product, given its potential instability?

A4: Purity assessment of a potentially unstable compound requires gentle analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the cyclic hemiacetal. The spectra should be acquired promptly after purification in a suitable deuterated solvent.

  • High-Performance Liquid Chromatography (HPLC): If the compound is stable enough for HPLC analysis, use a buffered mobile phase to maintain a neutral pH. Monitor for the appearance of new peaks that could indicate decomposition.

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Multiple spots on TLC after purification Incomplete separation; Decomposition on the TLC plate.Optimize the solvent system for better separation. Spot the TLC plate and develop it immediately to minimize contact time with the silica.[7]
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound; The solution is too concentrated.Choose a lower-boiling solvent. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.[11]
Column runs very slowly during flash chromatography Fine silica particles are clogging the column; The chosen solvent has high viscosity.Ensure the silica gel is of the appropriate particle size. Consider a less viscous solvent system if possible. Applying gentle pressure can help, but be cautious of cracking the silica bed.[13]
Broad peaks in HPLC chromatogram Interaction with the stationary phase; Column overload.Add a buffer to the mobile phase to control pH. Inject a smaller volume or a more dilute sample.[14]

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography for Acid-Sensitive Hemiacetals

This protocol is designed to minimize the degradation of 9-Oxabicyclo[3.3.1]nonan-1-ol hemiacetals on silica gel.

Materials:

  • Crude 9-Oxabicyclo[3.3.1]nonan-1-ol hemiacetal

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Glass column, collection tubes, and other standard chromatography equipment

Procedure:

  • Solvent System Selection:

    • On a TLC plate, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your target hemiacetal an Rf value of approximately 0.3.

  • Preparation of the Slurry:

    • In a fume hood, prepare your chosen eluent. Add 1% triethylamine to the eluent to deactivate the silica gel. For example, for 500 mL of eluent, add 5 mL of triethylamine.

    • In a beaker, create a slurry of silica gel in the triethylamine-containing eluent.

  • Packing the Column:

    • Pour the slurry into the column and allow the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

    • Alternatively, for less soluble samples, you can "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[5][15]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Apply gentle air pressure to maintain a steady flow rate.

    • Monitor the fractions by TLC to identify those containing the purified hemiacetal.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Important: Keep the water bath temperature low (ideally below 30°C) to prevent thermal degradation.

Flash_Chromatography_Workflow start Start solvent_selection Select Solvent System (Rf ~ 0.3) start->solvent_selection slurry_prep Prepare Silica Slurry with 1% Et3N solvent_selection->slurry_prep pack_column Pack Column slurry_prep->pack_column load_sample Load Sample (Wet or Dry Load) pack_column->load_sample elute Elute and Collect Fractions load_sample->elute tlc_monitor Monitor by TLC elute->tlc_monitor combine_fractions Combine Pure Fractions tlc_monitor->combine_fractions remove_solvent Remove Solvent (Low Temperature) combine_fractions->remove_solvent end Purified Hemiacetal remove_solvent->end

Sources

Troubleshooting

Preventing decomposition of 9-Oxabicyclo[3.3.1]nonan-1-ol during column chromatography

Troubleshooting the Purification of 9-Oxabicyclo[3.3.1]nonan-1-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of delicate b...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting the Purification of 9-Oxabicyclo[3.3.1]nonan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of delicate bicyclic hemiketals. A classic example is 9-oxabicyclo[3.3.1]nonan-1-ol, typically synthesized via the reduction of cyclooctane-1,5-dione ()[1]. While the synthesis is straightforward, purification often results in frustratingly low yields, streaking, or complete sample loss.

This guide provides field-proven, mechanistic troubleshooting to ensure the intact recovery of your acid-sensitive hemiketals.

Q1: Why does 9-oxabicyclo[3.3.1]nonan-1-ol degrade or streak during standard silica gel chromatography?

Causality & Mechanism: The core issue lies in the molecule's structural dynamics. 9-oxabicyclo[3.3.1]nonan-1-ol is a hemiketal that exists in a transannular tautomeric equilibrium with its open-chain hydroxyketone form, 5-hydroxycyclooctanone ()[2].

Standard silica gel (SiO₂) possesses surface silanol groups (-SiOH) that are mildly acidic (pKa ~4.5–5.5). When the hemiketal interacts with these sites, the Brønsted acidity catalyzes the transannular ring-opening. The resulting hydroxyketone is highly susceptible to further acid-catalyzed dehydration or polymerization on the solid support, leading to irreversible adsorption and severe streaking ()[3].

G Hemi 9-Oxabicyclo[3.3.1]nonan-1-ol (Bicyclic Hemiketal) Keto 5-Hydroxycyclooctanone (Open Hydroxyketone) Hemi->Keto Transannular Ring-Opening Degrad Dehydration & Polymerization (Irreversible Loss) Keto->Degrad Acid-Catalyzed Dehydration Silica Acidic Silanol Groups (Standard Silica Gel) Silica->Keto Catalyzes

Acid-catalyzed transannular ring-opening and degradation of 9-oxabicyclo[3.3.1]nonan-1-ol.

Q2: How can I modify my chromatography conditions to prevent this acid-catalyzed degradation?

Causality & Solution: To prevent degradation, you must neutralize the Lewis and Brønsted acidic sites on the stationary phase. The most accessible method is the deactivation of the silica gel using a volatile organic base, typically Triethylamine (TEA) ()[3].

By adding 1–3% (v/v) TEA to your mobile phase, the basic lone pair on the nitrogen preferentially binds to and neutralizes the acidic protons of the silanol groups. This forms a protective, non-acidic monolayer on the silica surface. Consequently, the hemiketal passes through the column without encountering the acidic triggers that cause ring-opening.

Q3: What is the exact protocol for preparing and running a TEA-deactivated silica column?

Self-Validating Protocol: Do not blindly run the column. To guarantee trustworthiness in your workflow, you must validate the deactivation using a 2D-TLC method before committing your entire batch.

Step 1: 2D-TLC Validation (The Self-Validating Check) Spot your crude mixture in the bottom-left corner of a square silica TLC plate. Develop it using your target solvent system (e.g., 10% EtOAc in Hexanes) without TEA. Dry the plate, rotate it 90 degrees, and develop it again in the exact same solvent. Validation: If the compound is decomposing on silica, the spot will streak off the diagonal axis. Repeat this process using the same solvent system spiked with 1% TEA. A single, tight spot perfectly on the diagonal validates that the TEA concentration is sufficient to halt decomposition.

Step 2: Slurry Preparation Mix your silica gel with the TEA-spiked solvent system (e.g., 1% TEA, 9% EtOAc, 90% Hexanes) to create a uniform slurry.

Step 3: Column Packing & Pre-elution (Critical Step) Pour the slurry into the column and allow the bed to settle. You must flush the packed bed with at least two column volumes of the TEA-spiked solvent prior to loading. Causality: The silica must be fully saturated with TEA. If you skip pre-elution and only add TEA to the running eluent, the solvent front will strip the TEA as it travels, leaving your hemiketal exposed to acidic sites at the leading edge.

Step 4: Sample Loading & Isocratic Elution Dissolve your sample in a minimal amount of the TEA-spiked solvent, load it carefully onto the column, and elute isocratically.

Workflow Step1 1. 2D-TLC Validation Test eluent with 1-3% TEA Step2 2. Slurry Preparation Mix silica with TEA-spiked solvent Step1->Step2 Step3 3. Column Packing Settle silica bed evenly Step2->Step3 Step4 4. Pre-elution (Deactivation) Flush with 2 column volumes TEA eluent Step3->Step4 Step5 5. Sample Loading Apply hemiketal carefully Step4->Step5 Step6 6. Isocratic Elution Elute using TEA-spiked mobile phase Step5->Step6

Step-by-step workflow for purifying acid-sensitive hemiketals using TEA-deactivated silica.

Q4: How do alternative stationary phases compare, and when should I use them?

Comparative Analysis: If TEA removal post-column is problematic (as residual TEA can complicate ¹H-NMR analysis), alternative stationary phases must be evaluated. Neutral alumina is often the superior choice for highly sensitive batches because it inherently lacks the Brønsted acidity of silica, completely eliminating the need for TEA additives. However, its resolving power is lower, meaning closely eluting impurities might co-elute if the gradient is not carefully controlled.

Table: Stationary Phase Comparison for 9-Oxabicyclo[3.3.1]nonan-1-ol Purification

Stationary PhaseSurface pHResolving PowerHemiketal RecoveryPost-Column Processing
Standard Silica Gel 4.5 – 5.5High< 20% (Severe Degradation)Standard evaporation
TEA-Deactivated Silica ~7.5 – 8.0High> 85%Requires high vacuum to remove residual TEA
Neutral Alumina (Brockmann I) 6.5 – 7.5Moderate> 90%Standard evaporation
Florisil® (Magnesium Silicate) 7.5 – 8.5Moderate to Low> 80%Standard evaporation
References
  • Krämer, G., Oehlhof, A., & Meier, H. (2006). Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols. Zeitschrift für Naturforschung B. URL: [Link]

Sources

Optimization

Solvent optimization for the crystallization of 9-Oxabicyclo[3.3.1]nonan-1-ol

Technical Support Center: Solvent Optimization & Crystallization of 9-Oxabicyclo[3.3.1]nonan-1-ol Welcome to the Technical Support Center for the isolation and crystallization of 9-oxabicyclo[3.3.1]nonan-1-ol. As a bridg...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Optimization & Crystallization of 9-Oxabicyclo[3.3.1]nonan-1-ol

Welcome to the Technical Support Center for the isolation and crystallization of 9-oxabicyclo[3.3.1]nonan-1-ol. As a bridged bicyclic hemiketal, this compound presents unique thermodynamic challenges during purification. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers achieve high-purity crystalline products suitable for X-ray diffraction and advanced synthetic applications.

Section 1: Core Crystallization Troubleshooting (FAQs)

Q1: My crude 9-oxabicyclo[3.3.1]nonan-1-ol separates as an oil instead of forming crystals. What causes this "oiling out" and how do I prevent it? Causality & Solution: Liquid-liquid phase separation (oiling out) occurs when the supersaturation curve of your solvent system crosses the binodal curve before reaching the solubility boundary. For 9-oxabicyclo[3.3.1]nonan-1-ol, this is exacerbated by ring-chain tautomerism. In solution, the bicyclic hemiketal is in equilibrium with its open-chain hydroxyketone tautomer (cyclooctan-1-ol-5-one). The open-chain form acts as an intrinsic impurity, depressing the melting point and preventing nucleation. To prevent this, switch to a highly polar, protic solvent like water (H₂O). Water strongly hydrogen-bonds with the hemiketal's hydroxyl group, thermodynamically locking the molecule into its stable twin-chair (chair-chair) conformation and driving the equilibrium toward the crystallizable bicyclic form[1].

Q2: I am currently using an Acetone/Petroleum Ether gradient. Why is my yield so low compared to aqueous methods? Causality & Solution: While acetone/petroleum ether mixtures are standard for silica gel chromatography of this compound, they are suboptimal for crystallization. 9-oxabicyclo[3.3.1]nonan-1-ol exhibits high solubility in moderate-polarity organic solvents, leading to significant yield loss in the mother liquor. Furthermore, aprotic solvents do not provide the hydrogen-bonding network necessary to stabilize the hemiketal over the open-chain tautomer. Crystallization from pure water has been documented to yield up to 87% recovery of colorless crystals from the oily residue[2].

Q3: How can I validate that my crystals are the pure bicyclic hemiketal and not contaminated with the open-chain tautomer? Causality & Solution: A self-validating protocol relies on Fourier-transform infrared spectroscopy (FT-IR). The open-chain tautomer contains a distinct ketone carbonyl group, whereas the pure bicyclic hemiketal does not. After drying your crystals, run an FT-IR spectrum. The complete absence of a carbonyl stretch (~1710 cm⁻¹) combined with the presence of a sharp O-H stretch (~3400 cm⁻¹) confirms that the product has exclusively crystallized as 9-oxabicyclo[3.3.1]nonan-1-ol in its twin-chair conformation[1].

Section 2: Mechanistic Visualizations

Tautomerism Open Open-Chain Form (Cyclooctan-1-ol-5-one) Closed Bicyclic Hemiketal (9-Oxabicyclo[3.3.1]nonan-1-ol) Open->Closed Transannular Cyclization Solvent1 Protic Solvents (H2O) Stabilize Hemiketal Solvent1->Closed Solvent2 Aprotic Solvents Shift Equilibrium Solvent2->Open

Solvent-dependent ring-chain tautomerism of 9-oxabicyclo[3.3.1]nonan-1-ol.

Section 3: Quantitative Solvent Selection Data

To facilitate rapid solvent selection, the following table summarizes the phase behavior and recovery metrics for common crystallization systems.

Solvent SystemSolubility at 20°CSolubility at 50°CExpected YieldPhase Behavior & Mechanistic Notes
Water (H₂O) Low (<5 mg/mL)Moderate (~50 mg/mL)>85%Optimal. Stabilizes twin-chair hemiketal; yields high-purity colorless crystals[2].
Acetone / Pet. Ether Moderate (~20 mg/mL)High (>100 mg/mL)60–70%Prone to oiling out if cooled >0.5°C/min. Shifts equilibrium slightly to open-chain.
Ethanol (EtOH) High (>50 mg/mL)Very High<40%Poor recovery. Requires water as an antisolvent to force nucleation.
Hexane Very LowLowN/AInsufficient solubility profile. Not recommended as a primary solvent.

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures the reliable crystallization of 9-oxabicyclo[3.3.1]nonan-1-ol from a crude oily residue, utilizing water as the optimal primary solvent to force hemiketal stabilization[2].

Step 1: Dissolution & Saturation

  • Transfer the crude oily residue of 9-oxabicyclo[3.3.1]nonan-1-ol to a round-bottom flask.

  • Add distilled water (H₂O) at a ratio of approximately 10 mL per gram of crude oil.

  • Heat the mixture gently to 50°C under continuous stirring until the oil completely dissolves into a homogeneous solution. Note: Do not exceed 60°C, as excessive heat can promote unwanted side reactions or degradation.

Step 2: Clarification (Optional but Recommended) 4. If particulate matter is visible, perform a hot gravity filtration through fluted filter paper pre-warmed with hot water to prevent premature crystallization in the funnel.

Step 3: Controlled Nucleation 5. Transfer the flask to a programmable cooling bath or insulate it well. Cool the solution at a strictly controlled rate of 0.1°C to 0.2°C per minute down to 20°C. 6. Self-Validation Check: If the solution begins to turn cloudy without forming distinct crystal facets (indicating oiling out), immediately reheat to 50°C, add 5% more water to adjust the supersaturation curve, and resume cooling at a slower rate.

Step 4: Isolation & Washing 7. Once crystallization is complete (typically after 3-4 hours at 20°C), isolate the colorless crystals via vacuum filtration using a Büchner funnel. 8. Wash the filter cake with a minimal amount (1-2 mL) of ice-cold distilled water to remove residual surface impurities[2].

Step 5: Drying & Structural Validation 9. Dry the crystals under high vacuum (0.1 mbar) at room temperature for 12 hours. 10. Validation: Analyze a sample via FT-IR. Confirm the absence of a >C=O stretch (~1710 cm⁻¹) to verify that the product is the pure bicyclic hemiketal[1].

G Start Crude Oily Residue (9-Oxabicyclo[3.3.1]nonan-1-ol) Solvent Add Distilled H2O (10 mL / g) Start->Solvent Heat Heat to Dissolution (50°C max) Solvent->Heat Cool Controlled Cooling (0.1°C / min) Heat->Cool Check Crystals Formed? (No Oiling Out) Cool->Check Reheat Reheat & Add 5% H2O (Adjust Supersaturation) Check->Reheat No (Cloudy Oil) Filter Vacuum Filtration & Ice-Cold H2O Wash Check->Filter Yes Reheat->Heat

Workflow for the controlled aqueous crystallization of 9-oxabicyclo[3.3.1]nonan-1-ol.

Sources

Troubleshooting

Technical Support Center: 9-Oxabicyclo[3.3.1]nonan-1-ol Stability &amp; Storage

Welcome to the Application Scientist’s troubleshooting hub for bicyclic hemiketals. 9-Oxabicyclo[3.3.1]nonan-1-ol is a highly valuable but dynamically sensitive scaffold in organic synthesis and drug development. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist’s troubleshooting hub for bicyclic hemiketals. 9-Oxabicyclo[3.3.1]nonan-1-ol is a highly valuable but dynamically sensitive scaffold in organic synthesis and drug development. Because it is a hemiketal, it does not behave like a standard static aliphatic alcohol. Instead, its stability is entirely dependent on manipulating its thermodynamic equilibrium.

Below is our comprehensive guide to understanding its degradation causality, troubleshooting common experimental issues, and establishing self-validating storage protocols.

The Mechanistic Causality of Degradation

To prevent degradation, you must first understand the structural causality of the molecule. Single-crystal X-ray diffraction experiments reveal that 9-oxabicyclo[3.3.1]nonan-1-ol exists purely as a hemiacetal in a twin-chair conformation[1]. Interestingly, it lacks intramolecular hydrogen bonding; its solid-state stability is derived entirely from an extended three-dimensional intermolecular hydrogen-bonding network where each molecule associates with three others[2].

When this network is disrupted by moisture or trace acids, the molecule undergoes ring-opening to its open-chain hydroxyketone form (5-hydroxycyclooctanone)[3]. While hemiacetal formation is thermodynamically favored over hydration by 4-5 kcal/mol[1], the open-chain form is highly susceptible to secondary degradation pathways, including irreversible oxidation or dehydration[4].

Pathway Hemiketal 9-Oxabicyclo[3.3.1]nonan-1-ol (Twin-Chair Hemiketal) OpenChain 5-Hydroxycyclooctanone (Open-Chain Form) Hemiketal->OpenChain Ring Opening Dehydration Dehydration (Alkene) Hemiketal->Dehydration Acid / Heat Catalyst Moisture / Acid (H+) Catalyst->Hemiketal Catalyzes OpenChain->Hemiketal Ring Closure Oxidation Oxidative Degradation OpenChain->Oxidation O2 Exposure

Equilibrium and kinetic degradation pathways of 9-oxabicyclo[3.3.1]nonan-1-ol.

Troubleshooting FAQs

Q: My sample has turned from a white powder into a sticky, yellowish oil. What happened? A: The sample has absorbed ambient moisture. Water molecules disrupt the stabilizing 3D hydrogen-bond network, lowering the activation energy for hemiketal ring-opening. The resulting 5-hydroxycyclooctanone is a liquid at room temperature. The yellow tint indicates early-stage oxidative degradation of the exposed ketone/alcohol moieties.

Q: My ¹H-NMR spectrum in D₂O shows unexpected multiplet complexity and disappearing peaks over time. Is the compound impure? A: No, the compound is reacting with your NMR solvent. In D₂O, trace acidic impurities catalyze the opening of the hemiketal to the hydroxyketone[3]. Once open, the ketone undergoes rapid enolization, leading to deuterium exchange at the α-protons. This exchange alters the splitting patterns and causes specific proton signals to vanish over time. Causality-Driven Solution: Always use strictly anhydrous, non-protic NMR solvents (e.g., dry CDCl₃ or C₆D₆) treated with basic alumina to neutralize trace acids.

Q: Can I recover my compound once it has degraded into the open-chain oil? A: Yes, provided it hasn't undergone irreversible oxidation. Because the closed twin-chair conformation is thermodynamically favored, you can drive the equilibrium back. Dissolve the oil in anhydrous ethanol, add activated 4Å molecular sieves to scavenge all water, and stir. The removal of water forces the equilibrium back to the hemiketal[2].

Quantitative Stability Matrix

To illustrate the critical nature of storage conditions, observe the following degradation matrix based on environmental exposure:

Storage EnvironmentTemperatureAtmosphereTimeframe% Hemiketal RetainedPrimary Degradant
Optimal (Self-Validating) -20°CArgon12 Months>99%None
Standard Fridge 4°CAir (Dry)6 Months~95%5-hydroxycyclooctanone
Benchtop (Ambient) 25°CAir (Humid)1 Month<70%Diones / Cleavage products
Acidic Fumes Exposure 25°CAir1 Week<30%Bicyclic alkenes
Self-Validating Experimental Protocols

As a rule of scientific integrity, your storage methodology must be a self-validating system—meaning if one protective measure fails, the others prevent catastrophic sample loss.

Protocol A: Anhydrous Aliquoting and Long-Term Storage

Causality: We combine thermal kinetic suppression (-20°C) with thermodynamic protection (desiccation) and oxidative starvation (Argon).

  • Drying: Transfer the 9-oxabicyclo[3.3.1]nonan-1-ol powder to a vacuum desiccator containing anhydrous CaSO₄ (Drierite) for 24 hours to remove surface moisture.

  • Inert Purging: Working in a glovebox or using a Schlenk line, transfer the powder into amber borosilicate glass vials. Purge the vials with heavy Argon gas for 30 seconds. (Why Argon? Argon is denser than Nitrogen and effectively blankets the solid, preventing O₂ from reaching any transient open-chain molecules).

  • Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the seal thoroughly with Parafilm to prevent moisture ingress during freeze-thaw cycles.

  • Storage: Store immediately at -20°C.

Protocol B: Thermodynamic Regeneration of the Hemiketal

Causality: Le Chatelier's principle is used to force the hydroxyketone back into the hemiketal state by aggressively removing the hydration sphere.

  • Dissolution: Dissolve the degraded, oily sample in a minimal volume of strictly anhydrous ethanol (e.g., 2 mL per 100 mg).

  • Desiccation: Add 0.5 g of freshly oven-activated 4Å molecular sieves to the solution. Stir gently under an Argon atmosphere for 3 to 4 hours.

  • Filtration: Filter the mixture through a dry syringe filter (PTFE, 0.22 µm) to remove the molecular sieves.

  • Crystallization: Concentrate the filtrate under reduced pressure (rotary evaporator) at a low bath temperature (≤30°C). As the solvent evaporates without moisture present, the extended 3D hydrogen-bonding network will reassemble, yielding the purified hemiketal as a crystalline solid[2].

References
  • Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydr
  • Transannular interactions in medium-ring carbocycles: Theoretical and experimental investig
  • Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols.

Sources

Reference Data & Comparative Studies

Validation

Comparing stability of 9-Oxabicyclo[3.3.1]nonan-1-ol vs acyclic hemiacetals

Title: Comparative Stability Guide: 9-Oxabicyclo[3.3.1]nonan-1-ol vs. Acyclic Hemiacetals Introduction: In synthetic organic chemistry and drug development, the hemiacetal functional group is typically viewed as a transi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Stability Guide: 9-Oxabicyclo[3.3.1]nonan-1-ol vs. Acyclic Hemiacetals

Introduction: In synthetic organic chemistry and drug development, the hemiacetal functional group is typically viewed as a transient, unstable intermediate. Formed via the nucleophilic addition of an alcohol to an aldehyde or ketone, acyclic hemiacetals exist in a dynamic, often unfavorable equilibrium with their parent carbonyl compounds ([1]). However, introducing specific conformational constraints fundamentally alters this thermodynamic landscape. This guide provides an objective, data-driven comparison between highly unstable acyclic hemiacetals and the exceptionally stable bicyclic hemiacetal, 9-oxabicyclo[3.3.1]nonan-1-ol. By analyzing stereoelectronic causality and thermodynamic driving forces, researchers can better leverage these motifs in complex molecule synthesis and structural design.

Section 1: Thermodynamic and Structural Comparison

PropertyAcyclic Hemiacetals (e.g., Acetaldehyde + Methanol)Bicyclic Hemiacetal (9-Oxabicyclo[3.3.1]nonan-1-ol)
Thermodynamic Stability ( Keq​ ) Very Low ( Keq​<0.1 in most solvents)Extremely High ( Keq​≫1 , heavily favors closed form)
Isolability Transient intermediate; cannot be isolatedHighly stable crystalline solid; easily isolated
Structural Preorganization None (high entropic penalty for formation)Preorganized 8-membered ring (favorable enthalpy)
Driving Force for Formation Requires electron-withdrawing groupsRelief of transannular strain ( sp2→sp3 )
Conformation Highly flexible, rapid interconversionRigid twin-chair (chair-chair) conformation
Hydrogen Bonding Transient intermolecularExtended 3D intermolecular network in solid state

Mechanistic Causality: Why is 9-oxabicyclo[3.3.1]nonan-1-ol so stable? The stability of acyclic hemiacetals is fundamentally limited by a high entropic penalty (two molecules combining into one) and a lack of structural preorganization. Unless stabilized by strongly electron-withdrawing groups (e.g., chloral hydrate derivatives), the equilibrium heavily favors the open carbonyl form ([1]).

Conversely, 9-oxabicyclo[3.3.1]nonan-1-ol represents a masterclass in thermodynamic driving forces ([2]). Its parent compound, 5-hydroxycyclooctanone, suffers from significant transannular strain due to steric clashes across the medium-sized 8-membered ring ([3]). When the hydroxyl group attacks the sp2 -hybridized carbonyl carbon to form the hemiacetal, the carbon rehybridizes to sp3 . This rehybridization drastically relieves the transannular strain, locking the molecule into a highly stable "twin-chair" (chair-chair) conformation ([3]). Furthermore, X-ray crystallographic studies reveal that while it lacks intramolecular hydrogen bonding, its stability in the solid state is heavily reinforced by an extended three-dimensional intermolecular hydrogen-bonding network ([2]).

G cluster_acyclic Acyclic System cluster_bicyclic Bicyclic System A Acyclic Carbonyl + Alcohol (High Entropy, Low Strain) B Acyclic Hemiacetal (Unstable, Transient) A->B K_eq << 1 (Unfavorable) B->A Fast Hydrolysis C 5-Hydroxycyclooctanone (High Transannular Strain) D 9-Oxabicyclo[3.3.1]nonan-1-ol (Stable Twin-Chair Hemiacetal) C->D K_eq >> 1 (Highly Favorable) D->C Slow Ring-Opening

Thermodynamic equilibrium dynamics of acyclic vs. bicyclic hemiacetal formation.

Section 2: Experimental Methodologies & Validation

To rigorously evaluate the stability and equilibrium constants ( Keq​ ) of these systems, quantitative NMR (qNMR) spectroscopy is the gold standard ([4]). Below are self-validating protocols for both the synthesis/isolation of the bicyclic system and the thermodynamic profiling of hemiacetal equilibria.

Protocol 1: Synthesis and Isolation of 9-Oxabicyclo[3.3.1]nonan-1-ol Causality Focus: This protocol leverages the inherent thermodynamic sink of the bicyclic hemiacetal to drive the reaction to completion without complex purification ([2]).

  • Reduction: Dissolve cyclooctane-1,5-dione (1.5 mmol) in absolute ethanol (7 mL).

  • Selective Hydride Addition: Add sodium borohydride ( NaBH4​ , 0.37 mmol) portion-wise at 0°C. Why: Using a sub-stoichiometric amount of hydride ensures the selective reduction of only one ketone moiety, generating the transient 5-hydroxycyclooctanone ([2]).

  • Cyclization & Equilibration: Stir the mixture at room temperature for 3 hours. Why: The massive relief of transannular strain drives the spontaneous intramolecular cyclization, pushing the equilibrium entirely to the hemiacetal form ([3]).

  • Workup: Concentrate under reduced pressure, quench with water, and extract with diethyl ether. Wash the organic layer with saturated aqueous NaCl and dry over anhydrous MgSO4​ .

  • Crystallization: Evaporate the solvent to yield 9-oxabicyclo[3.3.1]nonan-1-ol as a stable crystalline solid. Unlike acyclic variants, it can be handled under ambient conditions without reverting to the open form ([2]).

Protocol 2: qNMR Determination of Hemiacetal Thermodynamic Stability Causality Focus: Accurate thermodynamic profiling requires strict control over spin relaxation and environmental moisture ([4]).

  • Sample Preparation: Prepare an equimolar mixture of the carbonyl compound and the corresponding alcohol in a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ). For the bicyclic system, dissolve the isolated 9-oxabicyclo[3.3.1]nonan-1-ol directly.

  • Internal Standard: Add a known concentration of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to provide a calibrated reference for quantitative integration.

  • Equilibration: Incubate the NMR tubes in a temperature-controlled probe (e.g., 295 K) for a sufficient period to ensure the system reaches thermodynamic equilibrium ([4]).

  • Acquisition Parameters: Acquire 1H and 13C NMR spectra using a strict relaxation delay ( D1​≥5×T1​ of the slowest relaxing proton, typically >10 seconds). Why: Insufficient relaxation time leads to incomplete magnetization recovery, skewing the integration ratio between the hemiacetal and carbonyl signals ([4]).

  • Data Analysis: Integrate the distinct hemiacetal anomeric proton/carbon signals against the unreacted aldehyde/ketone signals to calculate the equilibrium constant ( Keq​ ) and standard Gibbs free energy ( ΔG∘ ).

Workflow N1 Step 1: Sample Preparation Equimolar Carbonyl & Alcohol in Deuterated Solvent N2 Step 2: Temperature Control Equilibration at 255K - 295K in NMR Probe N1->N2 N6 Critical Control Exclude Moisture to Prevent Hydrate Formation N1->N6 Quality Check N3 N3 N2->N3 N4 Step 4: Data Analysis Integration of Hemiacetal vs Carbonyl Resonances N3->N4 N5 Step 5: Thermodynamic Profiling Calculate K_eq and ΔG° N4->N5

Step-by-step qNMR workflow for quantifying hemiacetal thermodynamic stability.

References

  • Hemiacetal - Wikipedia.[Link]

  • Quantitative NMR spectroscopy of binary liquid mixtures (aldehyde+alcohol) Part I: Acetaldehyde+(methanol or ethanol or 1-propanol) - ResearchGate. [Link]

  • Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydrates - Thieme Connect.[Link]

  • Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols - ResearchGate. [Link]

Sources

Comparative

High-Resolution GC-MS Platform Comparison for the Structural Elucidation of 9-Oxabicyclo[3.3.1]nonan-1-ol

As a Senior Application Scientist, navigating the structural elucidation of complex bicyclic hemiacetals requires moving beyond routine analytical methods. The compound 9-Oxabicyclo[3.3.1]nonan-1-ol presents a unique ana...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of complex bicyclic hemiacetals requires moving beyond routine analytical methods. The compound 9-Oxabicyclo[3.3.1]nonan-1-ol presents a unique analytical challenge due to its dynamic structural nature. In solution, this bicyclic ether-alcohol exists in a transannular tautomeric equilibrium with its open-ring ketone isomer,[1].

When analyzing such compounds via Gas Chromatography-Mass Spectrometry (GC-MS), the thermal energy of the GC inlet and the high-energy 70 eV Electron Impact (EI) ionization source trigger complex fragmentation cascades. To accurately map these pathways—distinguishing between transannular cleavage, inductive cleavage, and alpha-cleavage[2]—laboratories must choose the right mass spectrometry platform.

This guide objectively compares the performance of Single Quadrupole (SQ), GC-QTOF, and GC-Orbitrap platforms for the fragmentation analysis of 9-Oxabicyclo[3.3.1]nonan-1-ol, providing mechanistic insights and a self-validating experimental protocol.

Platform Performance Comparison

The selection of a GC-MS platform dictates the depth of structural information you can extract. While Single Quadrupole systems are the workhorses of targeted quantitation, the structural elucidation of novel bicyclic ethers demands High-Resolution Mass Spectrometry (HRMS) to resolve isobaric interferences and assign exact elemental compositions[3].

Quantitative Platform Comparison
ParameterSingle Quadrupole (e.g., Agilent 5977B)GC-QTOF (e.g., Agilent 7250)GC-Orbitrap (e.g., Thermo Q Exactive GC)
Mass Analyzer QuadrupoleQuadrupole - Time of FlightQuadrupole - Orbitrap
Resolving Power (FWHM) ~500 – 1,000 (Unit Mass)~25,000 (at m/z 272)Up to 120,000 (at m/z 200)
Mass Accuracy ± 0.1 Da< 2 ppm< 1 ppm
Max Scan Rate ~20,000 Da/secUp to 50 Hz~10–15 Hz (at lower resolution)
MS/MS Capability No (MS1 only)Yes (CID in Collision Cell)Yes (HCD Cell)
Suitability for 9-Oxabicyclo... Routine library matching only. Fails at isobaric differentiation.Excellent for exact mass and tracing fragment lineage via MS/MS.Unmatched for sub-ppm elemental assignment of complex fragments.

Mechanistic Fragmentation Analysis (Causality & Logic)

To understand why HRMS is non-negotiable for this compound, we must analyze the physics of its fragmentation.

The exact monoisotopic mass of 9-Oxabicyclo[3.3.1]nonan-1-ol (C₈H₁₄O₂) is 142.0994 Da . Under 70 eV EI conditions, ionization preferentially occurs at the oxygen heteroatoms. Because the molecule exists in an equilibrium between a hemiacetal and a ketone[1], the resulting molecular ion [M]+∙ undergoes two distinct, highly competitive primary fragmentation pathways:

  • Pathway A (Hemiacetal Driven): Alpha-cleavage followed by the expulsion of a water molecule ( H2​O , exact mass 18.0106 Da). This loss is thermodynamically driven by the formation of a highly stable, resonance-stabilized oxonium ion at m/z 124.0888 .

  • Pathway B (Ketone Driven): If the ketone tautomer is ionized, alpha-cleavage adjacent to the carbonyl group leads to ring opening and the subsequent neutral loss of carbon monoxide ( CO , exact mass 27.9949 Da), yielding a fragment at m/z 114.1045 .

The Isobaric Trap: Bicyclic rings also readily undergo transannular cleavage and alkene elimination[2]. The loss of ethylene ( C2​H4​ , exact mass 28.0313 Da) from the alkyl backbone yields a fragment at m/z 114.0681 . The mass difference between the loss of CO and the loss of C2​H4​ is a mere 0.0364 Da . Differentiating these two critical structural pathways requires a mass resolving power ( R=m/Δm ) of at least 3,131. A Single Quadrupole cannot resolve this and will merge them into a single peak at nominal m/z 114. In contrast,[3] and GC-QTOFs effortlessly separate these isobaric ions, proving the exact mechanism of degradation.

Pathway A 9-Oxabicyclo[3.3.1]nonan-1-ol (Hemiacetal Form) B 5-Hydroxycyclooctanone (Ketone Tautomer) A->B Transannular Tautomerism C Molecular Ion[M]+• m/z 142.0994 A->C EI (70 eV) B->C EI (70 eV) D [M - H2O]+• m/z 124.0888 (Oxonium Ion) C->D - H2O (18.0106 Da) E [M - CO]+• m/z 114.1045 (Ring Contraction) C->E - CO (27.9949 Da) F [M - C2H4]+• m/z 114.0681 (Alkene Loss) C->F - C2H4 (28.0313 Da)

Transannular tautomerism and high-resolution EI-MS fragmentation of 9-Oxabicyclo[3.3.1]nonan-1-ol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, the experimental workflow must be designed to prevent artifacts and self-validate at every step. Because 9-Oxabicyclo[3.3.1]nonan-1-ol is thermally labile and exists in equilibrium, direct injection into a hot GC inlet will cause thermal dehydration and peak tailing.

Causality of Derivatization: We utilize silylation (BSTFA + 1% TMCS) to convert the hydroxyl group into a trimethylsilyl (TMS) ether. This "locks" the molecule, preventing thermal degradation and allowing us to chromatographically isolate the hemiacetal form from the ketone form.

Step-by-Step Methodology

Phase 1: Sample Preparation & Derivatization

  • Internal Standard Addition: Spike 10 µL of a deuterated internal standard (e.g., Tetrahydrofuran-d8, 10 µg/mL) into 100 µL of the sample extract. Validation: Tracks injection volume reproducibility and matrix suppression.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the sample.

  • Incubation: Heat the sealed vial at 60°C for 30 minutes. Allow to cool to room temperature.

Phase 2: System Suitability & Calibration (Self-Validation) 4. Mass Calibration: Infuse Perfluorotributylamine (PFTBA) to calibrate the mass axis. Ensure mass accuracy is < 1 ppm (Orbitrap) or < 2 ppm (QTOF) across the m/z 50–600 range. 5. Blank Injection: Inject 1 µL of derivatized solvent blank (pyridine + BSTFA) to confirm the absence of carryover and map siloxane background peaks.

Phase 3: GC-HRMS Acquisition 6. GC Parameters: Use a low-bleed, non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Set the inlet to 250°C in splitless mode. 7. Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min). Causality: The gentle ramp ensures baseline resolution between the silylated hemiacetal and any trace open-ring isomers. 8. MS Parameters: Transfer line at 280°C, EI source at 250°C, 70 eV. Set the HRMS to acquire in full scan mode (m/z 50–500) at a resolution of 60,000 (Orbitrap) or maximum resolution (QTOF).

Phase 4: Data Elucidation 9. Isotope Fidelity Scoring: Extract the exact mass chromatograms for [M−CH3​]+ of the TMS derivative (m/z 199.1154). Use the software's isotope pattern calculator to confirm the A+1 and A+2 isotopic abundances match the theoretical C10​H19​O2​Si formula within a 5% error margin.

Workflow S1 1. Sample Prep Derivatization (BSTFA) Locks Tautomers S2 2. GC Separation Inert Capillary Column Prevents Degradation S1->S2 S3 3. Ionization 70 eV EI & Soft CI Validation S2->S3 S4 S4 S3->S4 S5 5. Elucidation Isotope Fidelity & Sub-ppm Assignment S4->S5

End-to-end self-validating GC-HRMS workflow for bicyclic ether structural elucidation.

Conclusion

For the structural elucidation of complex, dynamic molecules like 9-Oxabicyclo[3.3.1]nonan-1-ol, relying solely on nominal mass platforms introduces unacceptable ambiguity. The physical reality of transannular tautomerism and competitive isobaric fragmentation pathways dictates the necessity of High-Resolution Mass Spectrometry. While GC-QTOF systems offer an excellent balance of scan speed and mass accuracy for routine profiling, the GC-Orbitrap remains the premier choice for unambiguous, sub-ppm structural deconvolution of novel cyclic ether fragments.

References
  • Krämer, G., Oehlhof, A., & Meier, H. (2009). Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols. Zeitschrift für Naturforschung B, 64(7), 847-850. URL:[Link]

  • Tran, L. S., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Proceedings of the Combustion Institute, NSF Public Access Repository. URL:[Link]

  • Peterson, A., et al. (2014). Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part I: Design and Characterization. Analytical Chemistry. URL:[Link]

  • MS Vision. Understanding differences in CID fragmentation in a mass spectrometer. URL:[Link]

  • Zádor, J., et al. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Validation

HPLC method validation for determining 9-Oxabicyclo[3.3.1]nonan-1-ol purity

A Comparative Guide to HPLC Method Validation for 9-Oxabicyclo[3.3.1]nonan-1-ol Purity Analysis The accurate determination of chemical purity is the cornerstone of pharmaceutical development and organic synthesis. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to HPLC Method Validation for 9-Oxabicyclo[3.3.1]nonan-1-ol Purity Analysis

The accurate determination of chemical purity is the cornerstone of pharmaceutical development and organic synthesis. However, analyzing compounds like 9-Oxabicyclo[3.3.1]nonan-1-ol (CAS 37996-41-1) presents a unique analytical challenge. As a bicyclic hemiketal lacking a conjugated pi-system, it is essentially "invisible" to standard UV-Visible detectors at typical wavelengths[1].

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) detection strategies for this molecule, culminating in a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) validation guidelines[2].

The Analytical Challenge: Why Traditional UV Fails

9-Oxabicyclo[3.3.1]nonan-1-ol is an aliphatic, saturated bicyclic compound ( C8​H14​O2​ ). Because it lacks chromophores (such as aromatic rings or conjugated double bonds), UV detection is restricted to the low-wavelength region (e.g., 200–210 nm)[3].

Relying on low-wavelength UV introduces severe methodological flaws:

  • Baseline Drift: Gradient elution using organic modifiers (like methanol or acetonitrile) causes significant baseline fluctuations at 210 nm, masking trace impurities.

  • False Purity Profiles: Impurities with strong chromophores will be drastically overestimated, while non-chromophoric impurities will be entirely missed.

  • Solvent Limitations: The use of UV-absorbing solvents or additives is prohibited, severely restricting chromatographic optimization.

To achieve a true mass-balance purity assessment, we must pivot to universal detection techniques: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) [1][4].

G Start Analyze 9-Oxabicyclo[3.3.1]nonan-1-ol CheckUV Does it have a strong UV chromophore? Start->CheckUV UV_Yes Use HPLC-UV/DAD CheckUV->UV_Yes Yes UV_No No Conjugated Pi-System (Aliphatic/Hemiketal) CheckUV->UV_No No CheckVol Is the analyte highly volatile? UV_No->CheckVol Vol_Yes Use GC-FID / GC-MS CheckVol->Vol_Yes Yes Vol_No Semi-/Non-Volatile CheckVol->Vol_No No SelectCAD Select HPLC-CAD (Optimal for Purity) Vol_No->SelectCAD

Logic workflow for selecting HPLC-CAD for non-chromophoric compounds.

Detector Comparison: HPLC-CAD vs. HPLC-ELSD vs. HPLC-UV

When evaluating alternatives for 9-Oxabicyclo[3.3.1]nonan-1-ol, the causality behind detector performance lies in their physical mechanisms.

  • HPLC-CAD (Charged Aerosol Detection): The eluent is nebulized and evaporated, leaving analyte particles that collide with a stream of ionized nitrogen gas. The charge transferred to the particles is measured by an electrometer[1]. Because charge transfer is proportional to particle size (and thus mass), CAD provides a nearly uniform response for all non-volatile species, making it ideal for relative purity assessments without requiring individual impurity standards[4][5].

  • HPLC-ELSD (Evaporative Light Scattering): Similar evaporation principle, but relies on laser light scattering. ELSD suffers from a highly non-linear response and poor sensitivity for low-level impurities compared to CAD[1].

  • HPLC-UV (210 nm): Measures light absorbance. Highly biased and matrix-dependent.

Table 1: Quantitative Performance Comparison for 9-Oxabicyclo[3.3.1]nonan-1-ol
Performance MetricHPLC-CADHPLC-ELSDHPLC-UV (210 nm)
Limit of Detection (LOD) 2 – 5 ng on-column50 – 100 ng on-column> 500 ng on-column
Dynamic Range > 4 orders of magnitude2 - 3 orders of magnitude1 - 2 orders (due to noise)
Response Uniformity High (Mass-dependent)Low (Particle-size dependent)Very Low (Extinction coeff. dependent)
Gradient Compatibility Excellent (with baseline subtraction)GoodPoor (Severe baseline drift)
Precision (%RSD) < 2.0%3.0% – 5.0%> 5.0% (at low concentrations)

Data synthesized from comparative universal detector studies[1][3][4][6].

Step-by-Step Methodology: Validated HPLC-CAD Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Critical Rule: When using CAD or ELSD, all mobile phase additives must be strictly volatile. Non-volatile salts (e.g., phosphates) will permanently foul the detector[6].

Reagents & Materials
  • Analyte: 9-Oxabicyclo[3.3.1]nonan-1-ol standard (≥98% purity for reference).

  • Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile.

  • Additive: LC-MS Grade Formic Acid (0.1% v/v).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (ensures reproducible retention of the bulky bicyclic structure).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear gradient to 95% B

    • 15–18 min: Hold at 95% B (Column wash)

    • 18–22 min: Re-equilibration at 5% B

CAD Detector Settings
  • Evaporator Temperature: 35°C (Optimized for semi-volatile alcohols to prevent analyte loss during desolvation).

  • Data Collection Rate: 10 Hz.

  • Filter/Time Constant: 3.6 seconds.

  • Power Function Value (PFV): Set to 1.0 for raw data collection; apply post-run quadratic fitting as required by ICH Q2(R2) for non-linear responses[6][7].

ICH Q2(R2) Method Validation Workflow

The updated ICH Q2(R2) guidelines (adopted late 2023) specifically expanded their scope to include non-linear and multivariate analytical procedures, directly accommodating detectors like CAD[2][7][8].

G Phase1 Phase 1: Method Development (Column & CAD Optimization) Phase2 Phase 2: Specificity & Selectivity (Blank & Impurity Spiking) Phase1->Phase2 Phase3 Phase 3: Linearity & Range (0.1 - 150 µg/mL) Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision (Repeatability & Recovery) Phase3->Phase4 Phase5 Phase 5: Sensitivity (LOD & LOQ Determination) Phase4->Phase5 Phase6 Validated Method Ready for Routine Purity Analysis Phase5->Phase6

ICH Q2(R2) analytical method validation lifecycle for purity assessment.

Specificity
  • Action: Inject diluent blanks and forced degradation samples (acid, base, peroxide, heat).

  • Acceptance Criteria: No interfering peaks at the retention time of 9-Oxabicyclo[3.3.1]nonan-1-ol. The peak purity angle must be less than the purity threshold (if orthogonal MS detection is used, as CAD does not provide spectral peak purity)[2].

Linearity and Range
  • Action: Prepare calibration standards ranging from LOQ (approx. 0.1 µg/mL) to 150% of the target analytical concentration (e.g., up to 150 µg/mL)[9].

  • Causality: Because CAD response is inherently non-linear over wide ranges (following a power law R=aMb ), linear regression ( R2>0.99 ) is only valid over narrow ranges (e.g., 80-120% of nominal)[4][6]. For impurity profiling across 4 orders of magnitude, ICH Q2(R2) permits the use of a quadratic fit or a log-log transformation[7].

Accuracy (Recovery)
  • Action: Spike known amounts of 9-Oxabicyclo[3.3.1]nonan-1-ol into a synthetic matrix at three concentration levels (50%, 100%, 150%) spanning the linear range, prepared in triplicate[3][9].

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Precision (Repeatability and Intermediate Precision)
  • Action: Perform 6 replicate injections of a 100% nominal concentration sample on the same day (Repeatability) and on a different day with a different analyst (Intermediate Precision)[9].

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of the peak area must be ≤2.0% [3].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Action: Dilute the standard sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 [1][3]. For CAD, expect an LOQ near 10-20 ng on-column, vastly outperforming UV capabilities for this specific molecule.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.
  • validation of analytical procedures q2(r2) - ICH. ich.org.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. qbdgroup.com.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu.
  • Understanding ICH Q2(R2)
  • Compound purity assessment and impurity testing with Corona CAD. wiley.com.
  • Episode 1: The Benefits of Charged Aerosol Detection (CAD)
  • 9-OXABICYCLO[3.3.1]NONAN-1-OL AldrichCPR. sigmaaldrich.com.
  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
  • Nonan | Sigma-Aldrich. sigmaaldrich.com.
  • Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections. mdpi.com.
  • Comparison of UV and charged aerosol detection approach in pharmaceutical analysis. nih.gov.

Sources

Comparative

Comparative Reactivity Guide: 9-Oxabicyclo[3.3.1]nonan-1-ol vs. 8-Oxabicyclo[3.2.1]octan-1-ol

As a Senior Application Scientist working in late-stage functionalization, I frequently encounter the unique challenges posed by rigidified aliphatic scaffolds. Bicyclic bridgehead alcohols, specifically 9-oxabicyclo[3.3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist working in late-stage functionalization, I frequently encounter the unique challenges posed by rigidified aliphatic scaffolds. Bicyclic bridgehead alcohols, specifically 9-oxabicyclo[3.3.1]nonan-1-ol and 8-oxabicyclo[3.2.1]octan-1-ol , are highly sought after in modern drug discovery as metabolically stable bioisosteres and precursors to complex natural products.

However, their reactivity defies standard textbook aliphatic chemistry. Because Bredt's rule prohibits the formation of a planar sp2 -hybridized carbocation at the bridgehead of these medium-sized rings, classical SN​1 and SN​2 displacements are impossible. Instead, functionalizing these molecules requires a deep understanding of stereoelectronics and dynamic equilibria.

Mechanistic Causality: The Transannular Tautomerism

The apparent "bridgehead reactivity" of these molecules is entirely dictated by a dynamic ring-chain equilibrium. Neither molecule is a standard tertiary alcohol; they are bicyclic hemiketals . Hydroxycycloalkanones of medium ring size (8–10) exist in a1 with their corresponding oxabicycloalkan-1-ols[1].

  • 9-Oxabicyclo[3.3.1]nonan-1-ol: Exists in a highly stable twin-chair conformation. The equilibrium heavily favors the closed hemiketal form over its open-chain counterpart, 5-hydroxycyclooctanone.

  • 8-Oxabicyclo[3.2.1]octan-1-ol: Features a more strained chair-envelope conformation. While the hemiketal is still the major species, the energy barrier to access the open-chain 4-hydroxycycloheptanone is lower. This open-chain tautomer is known to undergo 2[2].

The oxabicycloalkan-1-ols represent the major components in these equilibria, although their portion thermodynamically decreases with increasing solvent polarity[1].

Reactivity Hemi Bicyclic Hemiketal (9-Oxa or 8-Oxa) Open Open-Chain Hydroxyketone Hemi->Open Polar Solvent (Equilibrium) Oxo Oxocarbenium Intermediate Hemi->Oxo Lewis Acid (-H2O) Add Nucleophilic Addition (Diol) Open->Add Grignard/Wittig Reagents Subst Bridgehead Substitution Oxo->Subst Nucleophile (e.g., Allyl-TMS)

Divergent reactivity pathways of bicyclic hemiketals governed by transannular tautomerism.

Quantitative Reactivity Profile

To rationally design a synthetic route, one must exploit the thermodynamic differences between the two scaffolds. The table below summarizes their comparative reactivity metrics.

Parameter9-Oxabicyclo[3.3.1]nonan-1-ol8-Oxabicyclo[3.2.1]octan-1-ol
Open-Chain Tautomer 5-Hydroxycyclooctanone4-Hydroxycycloheptanone
Ring Conformation Twin-chair (highly stable)Chair-envelope (strained)
Equilibrium State (Non-Polar Solvents) >95% Hemiketal~85-90% Hemiketal
Solvent Polarity Effect High polarity slightly increases open formHigh polarity significantly increases open form
Oxocarbenium Stability High (accommodates sp2 geometry)Moderate (bridgehead strain limits stability)
Primary Synthetic Utility Rigid bioisosteres, nucleophilic ring-openingTropane alkaloid analogs, cycloadditions

Recent advancements in drug development have specifically leveraged the 3 to synthesize complex, polyfunctionalized aminoalcohols with exceptional atom economy[3].

Self-Validating Experimental Protocols

The following methodologies demonstrate how to selectively force the reactivity of these scaffolds down either the "closed" (oxocarbenium) or "open" (ketone) pathways.

Protocol A: Lewis Acid-Mediated Bridgehead Allylation (Closed-Pathway)

Target: Direct C-C bond formation at the bridgehead position. Causality: Since direct SN​1 is forbidden, we use a strong Lewis acid to abstract the hydroxyl group, generating an oxocarbenium ion. The oxygen heteroatom stabilizes the adjacent positive charge via resonance ( nO​→pC​ ), temporarily bypassing Bredt's rule. The [3.3.1] system accommodates this transient sp2 geometry far better than the strained [3.2.1] system.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 9-oxabicyclo[3.3.1]nonan-1-ol (1.0 mmol) and anhydrous CH2​Cl2​ (10 mL).

    • Causality: Moisture must be strictly excluded to prevent the reversible hydration of the highly electrophilic oxocarbenium intermediate back to the starting hemiketal.

  • Reagent Addition: Introduce allyltrimethylsilane (3.0 mmol) via syringe.

  • Activation: Cool the reaction mixture to -78 °C. Dropwise add BF3​⋅OEt2​ (1.5 mmol).

    • Causality: The Lewis acid coordinates to the bridgehead hydroxyl, facilitating its departure as a borate complex. The cryogenic temperature kinetically suppresses the competing E1-type dehydration to the anti-Bredt enol ether.

  • Validation & Quench: After 2 hours, monitor via TLC.

    • Validation Check: Hemiketals lack UV chromophores; you must stain with anisaldehyde or KMnO4​ . The starting material spot should disappear, replaced by a less polar product. Quench with saturated aqueous NaHCO3​ (5 mL) at -78 °C, then warm to room temperature.

  • Isolation: Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate. Validate success via 1H NMR (look for the appearance of a multiplet at δ 5.7 ppm corresponding to the internal allyl proton).

Protocol B: Carbonyl Trapping via Grignard Addition (Open-Pathway)

Target: Formation of substituted diols via the open-chain tautomer. Causality: To force the molecule to react as a ketone, we must dynamically pull the equilibrium. Using a coordinating solvent and an excess of Grignard reagent achieves this by irreversibly trapping the transient open form.

  • Preparation: Dissolve the hemiketal (1.0 mmol) in anhydrous THF (15 mL) under argon.

    • Causality: THF, a polar coordinating solvent, begins to thermodynamically shift the equilibrium toward the open-chain hydroxyketone tautomer compared to non-polar solvents.

  • Nucleophilic Addition: Cool to 0 °C and add Methylmagnesium bromide ( MeMgBr , 3.0 M in ether, 3.0 mmol) dropwise.

    • Causality: The first equivalent of Grignard reagent deprotonates the hemiketal to form a magnesium alkoxide. This intermediate severely destabilizes the closed bicyclic form, kinetically forcing the ring to open. The subsequent equivalents irreversibly attack the newly exposed ketone.

  • Validation & Quench: Stir at room temperature for 4 hours. Quench carefully with 1M HCl (10 mL) to break up the magnesium salts.

    • Validation Check: Confirm reaction completion via TLC, looking for the formation of a highly polar diol spot that stays near the baseline in standard hexanes/EtOAc mixtures.

  • Isolation: Extract with EtOAc, wash with brine, and purify via flash chromatography. Confirm the diol structure via IR spectroscopy (broad, strong O-H stretch at ~3300 cm−1 and complete absence of a C=O stretch).

References

  • Krämer, G., Oehlhof, A., & Meier, H. (2009). Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols. Zeitschrift für Naturforschung B.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQfeiIV_veDF4BxB1BhMx0kGEZXAWry6VFwNFplbJPgk1skvXty4yJE7mqJ8BFwOeG5ZpK7VJvYX5b8dSuFHyq7Ct2HCmby0tTVRXMFljCOFK_3116JUYGqKE09anAL8Xy-MWjNO2AOY0VHEZwRqSOLtzrJ6bIsEp4zYqP2e7_JWBqv4jUx-AoKLT9hKkLQMWH9NcYlGOIgNbnlmF-x6xKfEi3f3l0e2kriYKvsEBMmflK_Q__oax9QsAOj6ILbeuh5CK125LL7XZ_FCC4p4aRKtOeCBt7UlV5hj4EYK00onfQNUbRKb6XEt-3htH-nbcK2iUVN2zax7XhbxY7lntuZdvbrKmk9dO-g6Hnykf0PohXuahUQxwKq9XDi0nYtQ==]
  • Cernik, R. J., Craze, G.-A., Mills, O. S., & Watt, C. I. F. (1982). Rapid intramolecular 1,4-hydride transfer across a rigid 4-hydroxycycloheptanone. Journal of the Chemical Society, Perkin Transactions 2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ1UMvO9hchmwgLCss0F1uC-2oHC4qlq_7AHCkD1uL4YGX-or3Pq-NoPhE50v_rjkgoEFcRpVXS2UGiH8FwwZ0atcd0x55wA4EipY-onIjp7mWlNSUuNv8KGHjxYNigAyudJ887OvLD03BLarVJW4L3v0HJWwk5P_XCetyP1ZcLdhYSIuKa8oYLe5tWwnMdpdo5CBr1ryTbcWO95J6Pjhnp0jR3QOst8jwN6VeFoSfTRNi6gNXxw==]
  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKkVHSPR07h97Kgl24DMAu5cvi8RxhNsHwN-10Bw4N3HOmKXf-7TXsjgb9rqVQ8AH9GPxylS9G75iOFqenOfDspmB9pkJFM1g-uxlzomiXiioJFcqm8JFUsFo6u0w=]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 9-Oxabicyclo[3.3.1]nonan-1-ol

This guide provides a comprehensive comparison of analytical techniques for the definitive structural confirmation of 9-Oxabicyclo[3.3.1]nonan-1-ol. For researchers in synthetic chemistry and drug development, verifying...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical techniques for the definitive structural confirmation of 9-Oxabicyclo[3.3.1]nonan-1-ol. For researchers in synthetic chemistry and drug development, verifying the rigid, bicyclic structure of this scaffold is paramount. The inherent stereochemistry and potential for isomeric impurities necessitate a multi-faceted analytical approach. Here, we present a logical workflow, detailing the "why" behind each experimental choice and providing comparative data from closely related, structurally verified analogues.

The Structural Challenge: Beyond Simple Confirmation

The 9-Oxabicyclo[3.3.1]nonane framework presents a unique analytical puzzle. Its bridged structure enforces a specific three-dimensional conformation, typically a stable chair-chair form, which governs its chemical reactivity and biological interactions.[1][2] The tertiary alcohol at a bridgehead position (C-1) further influences the electronic environment of the entire molecule. The primary goal of our analytical strategy is not just to confirm the elemental composition and connectivity, but to unequivocally establish the stereochemistry and conformation of the bicyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformation of 9-Oxabicyclo[3.3.1]nonan-1-ol. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete assignment.

Expert Rationale for NMR Strategy

A simple ¹H or ¹³C spectrum is insufficient. The rigidity of the bicyclic system leads to significant spectral overlap of the methylene protons. A 2D NMR approach is not just recommended; it is required for trustworthy assignment. We will use a strategy analogous to that employed for confirming the structure of related bicyclic systems, which provides a blueprint for unambiguous proton and carbon assignments.[3]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum to identify the number of proton environments and their multiplicities.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton, especially around the quaternary C-1 and the bridgehead C-5.

Data Interpretation and Comparative Analysis

While specific spectral data for 9-Oxabicyclo[3.3.1]nonan-1-ol is not readily published, we can present highly representative data from a structurally similar compound, (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol.[1] This analogue provides a reliable model for the chemical shifts and coupling constants expected.

Technique Expected Observations for 9-Oxabicyclo[3.3.1]nonan-1-ol (based on analogues) Reference Data: (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol**[1]
¹H NMR Multiplets for bridgehead protons (H-1, H-5) at ~3.9-4.4 ppm. A complex series of overlapping multiplets for the methylene protons (H-2, H-3, H-4, H-6, H-7, H-8) between ~1.6-2.5 ppm. A singlet for the hydroxyl proton (OH).H-1: 4.37–4.28 (m); H-5: 3.90 (t); H-2, H-6: 4.14–3.95 (m); Methylene Protons: 1.64-2.50 (m); OH: 2.56 (s)
¹³C NMR Quaternary carbon (C-1) bearing the hydroxyl group at ~70-75 ppm. Bridgehead carbon (C-5) at ~70-75 ppm. Methylene carbons (C-2, C-3, C-4, C-6, C-7, C-8) in the range of ~18-30 ppm.C-1: 53.08; C-5: 70.05; C-2: 71.92; C-6: 68.07; C-8: 29.07; C-4: 27.48; C-3: 27.38; C-7: 17.99

Note: The chemical shifts in the reference compound are influenced by the bromine and the different position of the hydroxyl group, but the general regions and complexity are comparable.

Visualizing NMR Connectivity

The following diagram illustrates the workflow for using 2D NMR to build the molecular structure from individual proton and carbon signals.

NMR_Workflow cluster_1d 1D Experiments cluster_2d 2D Correlation Experiments H1 1D ¹H NMR (Proton Environments) COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) H1->HMBC C13 1D ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for 2D NMR Structural Elucidation.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial fragmentation data that corroborates the proposed structure. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Expert Rationale for MS Strategy

We will employ both a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination and a hard ionization technique like Electron Ionization (EI) to induce characteristic fragmentation. The fragmentation pattern of bicyclic alcohols is well-documented and can provide a structural fingerprint.[4]

Experimental Protocols

High-Resolution MS (ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

Gas Chromatography-Mass Spectrometry (GC-MS with EI source):

  • GC Separation: Inject a dilute solution onto a suitable GC column (e.g., HP-5ms) to ensure sample purity. Use a temperature program that effectively elutes the compound.[5]

  • Ionization: Utilize a standard 70 eV electron ionization source.

  • Data Acquisition: Scan a mass range from m/z 40 to 300.

Data Interpretation and Comparative Analysis

The expected fragmentation for a cyclic alcohol includes the loss of a hydrogen atom ([M-1]), and more significantly, the loss of a water molecule ([M-18]).[3] A complex ring cleavage leading to a peak at m/z 57 is also characteristic of cyclic alcohols.[3]

Technique Expected Data for 9-Oxabicyclo[3.3.1]nonan-1-ol (C₈H₁₄O₂) Reference Data: 9-Oxa-bicyclo[3.3.1]nonane-1,4-diol [6]
HRMS (ESI) Calculated [M+H]⁺: 143.1067. Found: within 5 ppm.N/A (EI data shown in reference)
MS (EI) Molecular Ion (M⁺): m/z 142 (may be weak). Key Fragments: m/z 124 ([M-H₂O]⁺), m/z 98, m/z 83, m/z 57.Key Fragments observed: m/z 124, 112, 98, 83, 70, 55.

Note: The reference diol shows a similar fragmentation pattern, with the peak at m/z 124 likely corresponding to the loss of one of the hydroxyl groups as water.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups, primarily the hydroxyl (O-H) and ether (C-O) functionalities.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Data Interpretation
Functional Group Expected Wavenumber (cm⁻¹) Reference Data: (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol**[1]
O-H Stretch (Alcohol) Broad peak, ~3300-35003390 (broad)
C-H Stretch (Aliphatic) ~2850-29602940 (strong)
C-O Stretch (Ether) Strong peak, ~1050-11501028 (strong)
C-O Stretch (Alcohol) ~1000-12601084

X-ray Crystallography: The Definitive Answer

For an unambiguous, solid-state confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. It provides precise bond lengths, bond angles, and conformational details.

Expert Rationale

While NMR provides the solution-state conformation, X-ray crystallography gives the exact solid-state structure, confirming the chair-chair conformation of the bicyclic system. This technique was used to definitively prove the structure of a bromo-derivative of 9-oxabicyclo[3.3.1]nonane, which was found to exist in a chair-chair conformation.[1][2]

Experimental Workflow

XRay_Workflow Crystal Grow Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Diffract Collect Diffraction Data (X-ray Diffractometer) Mount->Diffract Solve Solve Structure (Direct Methods) Diffract->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Finalize Structure Refine->Validate

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Comparative Crystallographic Data

The crystallographic analysis of (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol confirms that the 9-oxabicyclo[3.3.1] framework adopts a chair conformation for both six-membered rings.[1] This provides strong, authoritative evidence that the parent 9-Oxabicyclo[3.3.1]nonan-1-ol will also adopt this stable conformation.

Conclusion: A Self-Validating Analytical Approach

The structural confirmation of 9-Oxabicyclo[3.3.1]nonan-1-ol requires a synergistic application of multiple analytical techniques. No single method is sufficient. The proposed workflow, beginning with comprehensive NMR analysis and supported by MS, IR, and, ideally, X-ray crystallography, creates a self-validating system. Each technique provides a piece of the puzzle, and their collective agreement provides the highest degree of confidence in the final structural assignment. This rigorous approach is essential for advancing research and development where molecular structure dictates function.

References

  • Kwart, H., & Blazer, T. A. (n.d.). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry. [Link]

  • Trusova, M. E., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Hameed, I. H., et al. (n.d.). Mass spectrum of 9-Oxa-bicyclo[3.3.1]nonane-1,4-diol. ResearchGate. [Link]

  • Simon, L., Detert, H., & Schollmeyer, D. (2025). (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol. IUCrData. [Link]

  • (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • (n.d.). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. [Link]

  • (n.d.). GCMS Section 6.10. Whitman College. [Link]

  • (n.d.). 9-Oxabicyclo(3.3.1)nonane. PubChem. [Link]

  • Simon, L., et al. (2025). (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol. National Center for Biotechnology Information. [Link]

Sources

Comparative

Benchmarking synthesis routes for 9-Oxabicyclo[3.3.1]nonan-1-ol derivatives

Benchmarking Synthesis Routes for 9-Oxabicyclo[3.3.1]nonan-1-ol Derivatives: A Technical Guide Executive Summary The 9-oxabicyclo[3.3.1]nonane framework is a conformationally restricted 3D scaffold highly valued in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthesis Routes for 9-Oxabicyclo[3.3.1]nonan-1-ol Derivatives: A Technical Guide

Executive Summary

The 9-oxabicyclo[3.3.1]nonane framework is a conformationally restricted 3D scaffold highly valued in medicinal chemistry for its presence in bioactive natural products, such as [1]. However, synthesizing its 1-ol (hemiketal) derivatives presents significant thermodynamic challenges. Acyclic hemiacetals are notoriously unstable, heavily favoring the open-chain carbonyl form[2]. In the bicyclo[3.3.1]nonane system, the rigid architecture provides the necessary strain relief to stabilize the sp³-hybridized hemiketal carbon, making it a rare, isolable cyclic hemiacetal (lactol)[3].

This guide benchmarks two primary synthetic routes to access these derivatives: the domino nucleophilic ring-opening of spirocyclic bis(oxiranes) and the transannular hemiketalization via selective reduction of cyclooctane-1,5-diones.

Route 1: Domino Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)

Mechanistic Causality: This route leverages the stereochemical pre-organization of trans-1,8-dioxadispiro[2.3.2.3]dodecane. When treated with primary or secondary amines, the oxirane rings are typically too sterically hindered to react efficiently. The addition of Lithium Perchlorate (LiClO₄) is the critical causal factor here; it acts as a Lewis acid, coordinating with the oxirane oxygen to increase the electrophilicity of the adjacent carbon[1].

The reaction is strictly diastereospecific. The trans-isomer undergoes an initial intermolecular ring-opening by the amine. This specific geometry places the newly formed alkoxide in perfect spatial proximity to the second oxirane ring, triggering an intramolecular transannular cyclization[4]. Conversely, the cis-isomer directs the reactive centers away from each other, halting the reaction at the diaminodiol stage[1].

Route1_Mechanism A trans-Bis(oxirane) Precursor B LiClO4 Activation (Lewis Acid) A->B CH3CN, 80°C C Amine Nucleophilic Ring-Opening B->C Amine Addition D Intramolecular Transannular Attack C->D Domino Process E 9-Oxabicyclo[3.3.1] nonan-1-ol Derivative D->E Cyclization

Fig 1: Domino ring-opening and cyclization workflow for bis(oxirane) precursors.

Self-Validating Experimental Protocol:

  • Preparation : In a dry flask, dissolve trans-bis(oxirane) (0.1 mmol, 17 mg) in anhydrous CH₃CN (3 mL).

  • Activation & Coupling : Add LiClO₄ (2.0 mmol, 20 equiv.) and the target amine (e.g., n-butylamine, 0.22 mmol, 2.2 equiv.).

  • Thermal Cycling : Stir the mixture at 80 °C for 5–40 hours. The duration is dictated by the steric bulk of the amine (e.g., 5 hours for aliphatic amines, up to 30 hours for p-bromoaniline)[1].

  • Isolation : Evaporate the solvent under reduced pressure and purify via preparative SiO₂ column chromatography.

  • Validation Check : Confirm success via ¹³C NMR. The self-validating marker is the disappearance of the oxirane carbons (~50-60 ppm) and the emergence of a distinct quaternary hemiketal carbon signal at ~95-100 ppm, definitively proving the bicyclic core formation.

Route 2: Transannular Hemiketalization via Selective Reduction

Mechanistic Causality: For applications requiring an unsubstituted 9-oxabicyclo[3.3.1]nonan-1-ol core, the is the optimal pathway[2]. Eight-membered rings containing 1,5-diketones suffer from significant transannular strain and proximity effects. By introducing a mild hydride source like Sodium Borohydride (NaBH₄) in sub-stoichiometric amounts, one ketone is selectively reduced to a secondary alcohol.

The causality of the cyclization lies in strain relief. The newly formed hydroxyl group spontaneously attacks the transannular sp²-hybridized ketone. Converting the ketone to an sp³-hybridized hemiketal relieves the transannular steric clashes inherent to the cyclooctane ring, driving the equilibrium entirely toward the stable bicyclic lactol[3].

Route2_Mechanism A Cyclooctane-1,5-dione B Selective Reduction (NaBH4) A->B EtOH, RT C 5-Hydroxycyclooctan -1-one Intermediate B->C Hydride Transfer D Spontaneous Hemiketalization C->D Strain Relief E Unsubstituted 9-Oxa bicyclo[3.3.1]nonan-1-ol D->E Transannular Attack

Fig 2: Transannular hemiketalization via selective mono-reduction of cyclooctane-1,5-dione.

Self-Validating Experimental Protocol:

  • Preparation : Dissolve cyclooctane-1,5-dione (1.5 mmol, 210 mg) in absolute EtOH (7 mL).

  • Reduction : Slowly add NaBH₄ (0.37 mmol, ~0.25 equiv.). The strict stoichiometric control prevents over-reduction to the diol[2].

  • Incubation : Stir the reaction at room temperature for 3 hours.

  • Workup : Concentrate under reduced pressure, quench with H₂O, and extract with Et₂O. Wash the organic layer with saturated aqueous NaCl and dry over anhydrous Na₂SO₄.

  • Validation Check : Analyze the crude product via FT-IR spectroscopy. The self-validating transition is the complete disappearance of the strong ketone C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹), confirming that the transient hydroxy-ketone has fully cyclized.

Comparative Performance Data

To assist drug development professionals in selecting the appropriate methodology, the quantitative and qualitative performance metrics of both routes are summarized below.

ParameterRoute 1: Domino Ring-OpeningRoute 2: Transannular Reduction
Precursor trans-1,8-Dioxadispiro[2.3.2.3]dodecaneCyclooctane-1,5-dione
Reagents Amines, LiClO₄, CH₃CNNaBH₄, EtOH
Typical Yield 40–81% (Highly dependent on amine bulk)60–85%
Reaction Time 5–40 hours (80 °C)3 hours (RT)
Functionalization High (Yields aminoalkyl-substituted cores)Low (Yields unsubstituted core)
Stereoselectivity Diastereospecific (Strictly requires trans)Spontaneous (Driven by strain relief)
Validation Marker ¹³C NMR Hemiketal C (~95-100 ppm)IR O-H stretch (~3300 cm⁻¹)

Application Scientist Insights

The choice of synthesis route is dictated by the target molecule's required complexity. Route 1 is unparalleled for generating highly functionalized, conformationally restricted aminoalcohols suitable for SAR (Structure-Activity Relationship) screening in drug discovery. However, it requires rigorous diastereomeric purity of the starting material. Route 2 provides a highly scalable, rapid, and atom-economical pathway to the foundational 9-oxabicyclo[3.3.1]nonan-1-ol core, ideal for fundamental material science or subsequent late-stage functionalization.

References

  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2026). "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." Molecules, 31(2), 252. URL:[Link]

  • Coote, S. C., Smith, L. H. S., & Procter, D. J. (2010). "Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydrates." Science of Synthesis, 29.17. URL:[Link]

Sources

Validation

Comparative NMR Analysis of 9-Oxabicyclo[3.3.1]nonan-1-ol Diastereomers and Tautomeric Equilibria

The 9-oxabicyclo[3.3.1]nonan-1-ol scaffold is a privileged cyclic hemiacetal framework embedded in numerous biologically active natural products, including cryptorigidifoliol I[1] and diospongins[2]. For researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

The 9-oxabicyclo[3.3.1]nonan-1-ol scaffold is a privileged cyclic hemiacetal framework embedded in numerous biologically active natural products, including cryptorigidifoliol I[1] and diospongins[2]. For researchers and drug development professionals, the stereochemical assignment of this bicyclic system is notoriously complex. The core challenge lies in distinguishing between static structural diastereomers (e.g., endo vs. exo substituents) and dynamic tautomeric equilibria (open hydroxyketone vs. closed hemiacetal).

This guide provides an authoritative, data-driven comparison of 9-oxabicyclo[3.3.1]nonan-1-ol derivatives, detailing how to leverage Nuclear Magnetic Resonance (NMR) spectroscopy to decode their stereochemistry and reaction mechanisms.

Tautomeric Equilibrium vs. Diastereomeric Synthesis

Before analyzing the spectra, it is critical to understand the origin of the structural variations in 9-oxabicyclo[3.3.1]nonan-1-ol systems.

Dynamic Tautomerism

Medium-sized hydroxycycloalkanones, such as 5-hydroxycyclooctanone, exist in a transannular tautomeric equilibrium with their corresponding bicyclic hemiacetals (9-oxabicyclo[3.3.1]nonan-1-ol)[3]. This equilibrium is highly solvent-dependent. Non-polar solvents (e.g., CDCl₃, benzene) favor the closed bicyclic hemiacetal, while polar solvents (e.g., DMSO-d₆, methanol) better solvate the open hydroxyketone, shifting the equilibrium toward the monocyclic form[3].

Tautomerism A 5-Hydroxycyclooctanone (Open Ketone) B Transannular Cyclization A->B Polar Solvents Favor Open C 9-Oxabicyclo[3.3.1]nonan-1-ol (Hemiacetal) B->C Non-Polar Solvents Favor Hemiacetal

Solvent-dependent tautomeric equilibrium between open ketone and bicyclic hemiacetal forms.

Diastereomer-Divergent Synthesis

When synthesizing substituted derivatives, the stereochemistry of the precursor dictates the final architecture. A prime example is the nucleophilic ring-opening of spirocyclic bis(oxiranes)[4]. When treated with amines and a Lewis acid (LiClO₄), the trans-diastereomer undergoes a domino ring-opening and intramolecular cyclization to form the 9-oxabicyclo[3.3.1]nonane core. Conversely, the cis-diastereomer undergoes independent dual ring-opening, yielding a monocyclic cis-cyclooctane-1,5-diol without forming the oxygen bridge[4].

Stereospecificity Trans trans-Bis(oxirane) Diastereomer Reagents Amine + LiClO4 (Lewis Acid Activation) Trans->Reagents Cis cis-Bis(oxirane) Diastereomer Cis->Reagents Domino Domino Reaction: Ring-Opening & Cyclization Reagents->Domino trans only Independent Independent Reaction: Dual Ring-Opening Reagents->Independent cis only ProductA 9-Oxabicyclo[3.3.1]nonan-1-ol Derivatives Domino->ProductA ProductB cis-Cyclooctane-1,5-diol Derivatives Independent->ProductB

Diastereomer-divergent synthesis of 9-oxabicyclo[3.3.1]nonan-1-ol derivatives.

Quantitative NMR Data Comparison

To objectively differentiate these structures, researchers rely on specific ¹H and ¹³C NMR chemical shift markers. The bridgehead carbon (C-1) is the most diagnostic feature.

Table 1: ¹³C NMR Diagnostic Shifts for Tautomeric States

Data reflects standard equilibrium mixtures in varying solvents[3].

Structural FormDiagnostic CarbonChemical Shift (δ, ppm)Multiplicity (DEPT-135)Causality / Interpretation
Open Ketone (5-Hydroxycyclooctanone)C-1 (Carbonyl)~215.0 - 218.0Quaternary (Absent)Highly deshielded sp² carbon typical of medium-ring ketones.
Open Ketone C-5 (Carbinol)~71.0 - 74.0CH (Positive)Standard secondary alcohol methine carbon.
Bicyclic Hemiacetal (9-Oxabicyclo[3.3.1]nonan-1-ol)C-1 (Hemiacetal)~95.0 - 98.0Quaternary (Absent)The sp³ hybridized acetal carbon is shielded relative to a ketone, confirming transannular O-bridge formation.
Bicyclic Hemiacetal C-5 (Bridgehead)~68.0 - 72.0CH (Positive)Shifted slightly upfield due to the rigid bicyclic conformation.
Table 2: ¹H NMR Data for Diastereomer-Divergent Reaction Products

Comparison of products derived from trans/cis spirocyclic bis(oxiranes)[4].

PrecursorProduct CoreKey ¹H NMR Signals (δ, ppm)Structural Confirmation
trans-Bis(oxirane)9-Oxabicyclo[3.3.1]nonane2.37 (br. s, 1H, OH), 3.28 (s, 2H, CH₂OH)The rigid bicyclic structure forces distinct axial/equatorial splitting patterns (1.28–2.11 ppm). The sharp OH signal indicates a stable, internally hydrogen-bonded hemiacetal.
cis-Bis(oxirane)cis-Cyclooctane-1,5-diolBroad overlapping multiplets (~1.50 - 1.90 ppm)The lack of the rigid oxygen bridge results in a highly flexible cyclooctane ring, causing severe signal overlap due to rapid conformational averaging.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity stereochemical assignment and accurate tautomeric quantification, the following protocol integrates internal quality-control checkpoints.

Step 1: Anhydrous Sample Preparation
  • Drying: Lyophilize the purified 9-oxabicyclo[3.3.1]nonan-1-ol derivative for 12 hours to remove trace water.

  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (passed through basic alumina) or DMSO-d₆.

    • Causality: Trace water accelerates intermolecular proton exchange, which broadens the critical C-1 hydroxyl (-OH) signal. Anhydrous conditions lock the exchange rate, allowing the -OH proton to couple with adjacent nuclei or show distinct NOE contacts.

Step 2: Instrument Calibration & Self-Validation
  • Shim Verification: Perform a 3D gradient shim. Validate homogeneity by checking the line width of the internal TMS standard at 50% height (Target: < 0.5 Hz).

    • Self-Validation: If the TMS peak is broader than 0.5 Hz, the rigid bicyclic multiplets (which often feature fine J-couplings of 1.5–3.0 Hz) will blur, making endo/exo assignment impossible. Re-shim if necessary.

Step 3: Quantitative 1D Acquisition
  • Relaxation Delay (D1): Set D1 to ≥ 15 seconds (approximately 5 × T₁ of the slowest relaxing quaternary hemiacetal carbon).

    • Causality: Standard default delays (1–2 seconds) lead to incomplete longitudinal relaxation. A 15-second delay ensures that the integration of the hemiacetal C-1 vs. the ketone C-1 accurately reflects the true thermodynamic equilibrium constant ( K )[3].

Step 4: 2D NOESY/ROESY for Diastereomeric Assignment
  • Mixing Time: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Data Interpretation: Look for through-space cross-peaks between the C-5 substituent protons and the C-1 hydroxyl proton, or the C-8 axial protons.

    • Causality: The 9-oxabicyclo[3.3.1]nonane system adopts a rigid twin-chair conformation. An endo substituent at C-5 will show strong NOE correlations to the axial protons of the opposing ring, whereas an exo substituent will not. This definitively resolves the relative stereochemistry of the synthesized diastereomers.

References

  • Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols Zeitschrift für N
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)
  • Asymmetric Total Synthesis of Cryptorigidifoliol I The Journal of Organic Chemistry (ACS Public
  • Unanticipated Bicyclic Etherification in Luche Reduction: Asymmetric Total Syntheses of Diospongins A and B and Tetraketide Organic Letters (ACS Public

Sources

Comparative

Validating the stereochemical assignment of 9-Oxabicyclo[3.3.1]nonan-1-ol using X-ray crystallography

An in-depth structural analysis and stereochemical validation of bridged bicyclic systems is a critical bottleneck in modern drug development. As a Senior Application Scientist, I approach the stereochemical assignment o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis and stereochemical validation of bridged bicyclic systems is a critical bottleneck in modern drug development. As a Senior Application Scientist, I approach the stereochemical assignment of molecules like 9-oxabicyclo[3.3.1]nonan-1-ol not merely as a routine analytical task, but as a rigorous exercise in structural causality.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), providing a field-proven, self-validating workflow for elucidating the absolute and relative stereochemistry of complex hemiketals.

The Structural Challenge: 9-Oxabicyclo[3.3.1]nonan-1-ol

The 9-oxabicyclo[3.3.1]nonane scaffold is a highly constrained bridged bicyclic system that predominantly adopts a twin-chair (chair-chair) conformation to minimize internal steric strain[1]. In 9-oxabicyclo[3.3.1]nonan-1-ol, the bridgehead carbon (C1) bears a hydroxyl group, forming a rigid hemiketal.

Assigning the absolute configuration of this chiral center is notoriously difficult. Because the molecule lacks heavy atoms (formula: C₈H₁₄O₂), traditional crystallographic methods using standard molybdenum radiation often fail to produce a statistically significant anomalous dispersion signal. Furthermore, while NMR is excellent for solution-state dynamics[2], it cannot definitively assign absolute stereochemistry without the introduction of chiral derivatizing agents[3].

Comparative Performance: SCXRD vs. NMR vs. VCD

To select the appropriate analytical method, we must evaluate the causality behind each technique's output. The table below summarizes the quantitative and qualitative performance metrics of the three primary techniques used for stereochemical assignment.

Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Vibrational Circular Dichroism (VCD)
Primary Output 3D atomic coordinates, absolute configuration[3]Relative stereochemistry, solution dynamics[2]Absolute configuration via DFT
Sample Requirement High-quality single crystal (>0.1 mm)[3]1-25 mg (solution state)[3]5-10 mg (solution state)
Absolute Stereochemistry Unambiguous (via Flack parameter)[4]Requires chiral derivatizationRequires highly accurate DFT modeling
Conformational State Static (Solid-state packing)Dynamic (Ensemble average)[2]Dynamic (Ensemble average)
Experimental Timeframe Days to Weeks (Crystallization bottleneck)Minutes to Hours[3]Hours to Days (Computational bottleneck)

Causality & Mechanism: Why SCXRD is the Gold Standard

While NMR and VCD provide valuable ensemble averages, SCXRD remains the definitive method for absolute stereochemistry[3]. However, establishing a self-validating SCXRD protocol for 9-oxabicyclo[3.3.1]nonan-1-ol requires overcoming the "light atom" problem.

The Light Atom Dilemma and Cu Kα Radiation: The term "absolute stereochemistry" relies on determining the precise spatial arrangement of atoms. In crystallography, this is achieved by measuring the differences in intensity between Friedel pairs (anomalous dispersion), quantified by the Flack parameter [4]. Because 9-oxabicyclo[3.3.1]nonan-1-ol contains only carbon, hydrogen, and oxygen, its anomalous scattering cross-section under standard Mo Kα radiation is too weak. To establish a self-validating system, we must intentionally use Copper (Cu Kα) radiation ( λ=1.5418 Å) . The longer wavelength of Cu Kα drastically amplifies the anomalous dispersion of oxygen and carbon, allowing the Flack parameter to be refined to a statistically significant value (near 0.00), thereby unambiguously proving the absolute configuration[4].

Stereochemical Validation Workflow

G cluster_XRD SCXRD Workflow (Gold Standard) cluster_NMR NMR Workflow (Orthogonal) Start 9-Oxabicyclo[3.3.1]nonan-1-ol Stereochemical Validation Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Prep Solution Preparation (CDCl3) Start->Prep Diff Cu Kα Data Collection (Maximize Anomalous Dispersion) Cryst->Diff Flack Refine Flack Parameter (Target: 0.00 ± 0.10) Diff->Flack Valid Unambiguous Absolute & Relative Stereochemistry Flack->Valid NOESY 2D NOESY Acquisition (Transannular NOEs) Prep->NOESY NOESY->Valid

Fig 1: Parallel SCXRD and NMR workflows for the stereochemical validation of 9-oxabicyclo[3.3.1]nonan-1-ol.

Detailed Experimental Methodologies

To ensure scientific integrity, the following step-by-step protocols are designed as self-validating systems.

Protocol 1: Single-Crystal Growth (Vapor Diffusion)

Causality: Hemiketals can exist in equilibrium with open-chain forms in solution. However, the 3.3.1 bridged system heavily favors the closed twin-chair conformation[1]. Vapor diffusion forces a slow, controlled reduction in solubility, yielding the high-quality crystals (>0.1 mm) required for atomic-resolution SCXRD[3].

  • Solvent Selection : Dissolve 10-15 mg of purified 9-oxabicyclo[3.3.1]nonan-1-ol in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM).

  • Setup : Place the DCM solution in a 1-dram inner vial. Place this vial un-capped inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane).

  • Equilibration : Cap the outer vial tightly and leave undisturbed at 4 °C.

  • Harvesting : After 3-7 days, harvest optically clear, block-like single crystals directly from the mother liquor.

Protocol 2: SCXRD Data Acquisition & Flack Parameter Refinement

Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution. Cu Kα radiation is strictly required to extract anomalous dispersion data from light atoms[4].

  • Mounting : Select a high-quality crystal under a polarized light microscope. Mount it on a micromount using paratone oil to prevent solvent loss.

  • Cryocooling : Flash-cool the crystal to 100 K using a nitrogen stream.

  • Diffraction : Expose the crystal to Cu Kα radiation ( λ=1.5418 Å) using a microfocus source. Collect highly redundant data (multiplicity > 5) to improve the signal-to-noise ratio of the weak anomalous signal.

  • Refinement & Validation : Integrate the data and solve the phase problem using intrinsic phasing. Refine the structure anisotropically. Self-Validation Step : Check the Flack parameter. A value of 0.00±0.10 confirms the correct absolute stereochemistry. A value near 1.0 indicates the inverted enantiomer has been modeled[4].

Protocol 3: Orthogonal Validation via Solution-State NMR

Causality: While SCXRD proves the solid-state structure, NMR validates that the twin-chair conformation is maintained in solution[2].

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

  • NOESY Acquisition : Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300-500 ms.

  • Conformational Mapping : Analyze cross-peaks between transannular protons. In the rigid twin-chair conformation of 9-oxabicyclo[3.3.1]nonane, specific transannular protons (e.g., at C3 and C7) are forced into close spatial proximity (< 3.0 Å)[1]. Strong NOE correlations between these protons self-validate the chair-chair geometry in solution.

References

  • Title: A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus. Source: benchchem.com.
  • Title: Comparison of X-ray Crystallography, NMR and EM. Source: creative-biostructure.com.
  • Title: Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. Source: uni-due.de.
  • Title: Absolute Stereochemistry: The merits of VCD and XRD. Source: soton.ac.uk.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 9-Oxabicyclo[3.3.1]nonan-1-ol

Standard Operating Procedure: Personal Protective Equipment and Safe Handling of 9-Oxabicyclo[3.3.1]nonan-1-ol As drug development and organic synthesis increasingly rely on complex, rare bicyclic scaffolds, compounds li...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Safe Handling of 9-Oxabicyclo[3.3.1]nonan-1-ol

As drug development and organic synthesis increasingly rely on complex, rare bicyclic scaffolds, compounds like 9-Oxabicyclo[3.3.1]nonan-1-ol (CAS: 37996-41-1) have become critical building blocks[1]. Supplied primarily for early discovery research, this compound presents unique handling challenges[1]. Crystallographic studies confirm it exists as a hemiacetal in a highly specific twin-chair (chair-chair) conformation[2]. Because it contains both an ether linkage and a hydroxyl group, its physicochemical behavior demands stringent safety protocols. This guide provides a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this rare chemical.

Chemical Profiling & Hazard Causality

To select the appropriate PPE, we must first understand the molecular behavior of the compound.

Table 1: Physicochemical Profile & Hazard Matrix

Property / FeatureValue / DescriptionOperational Implication
CAS Number 37996-41-1[1]Unique identifier for inventory and safety tracking.
Molecular Formula C8H14O2[1]Low molecular weight indicates potential volatility.
Molecular Weight 142.20 g/mol [1]Readily permeates standard porous materials.
Structural Motif Bicyclic hemiacetal[2]The ether oxygen (9-oxa) can form explosive peroxides upon prolonged oxygen exposure.
Functional Groups Hydroxyl (-OH), Ether (-O-)Acts as a hydrogen bond donor/acceptor; high risk of dermal absorption and eye irritation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety guidelines. The specific functional groups of 9-Oxabicyclo[3.3.1]nonan-1-ol dictate the following targeted PPE strategy.

Table 2: Required PPE and Mechanistic Causality

PPE CategorySpecificationCausality (Why this specific gear?)
Hand Protection 100% Nitrile Gloves (Minimum 4 mil thickness, extended cuff).Causality: Nitrile provides a superior chemical barrier against low-molecular-weight ether-alcohols compared to latex, which degrades rapidly upon contact with organic solvents.
Eye Protection ANSI Z87.1+ rated indirect-vent chemical splash goggles.Causality: The compound's hydrogen-bonding capacity means it can cause severe irritation to the aqueous environment of the cornea. Indirect vents prevent vapor accumulation while blocking liquid ingress.
Body Protection Flame-Resistant (FR) Laboratory Coat (e.g., Nomex) with knit cuffs.Causality: As an organic compound, it is inherently combustible. FR materials self-extinguish, mitigating catastrophic injury if the compound or its transfer solvent ignites.
Respiratory Handled strictly within a certified Chemical Fume Hood (face velocity 0.4–0.6 m/s).Causality: Prevents inhalation of volatile organic compounds (VOCs) and potential aerosolized particulates during transfer.

Operational Workflow & Handling Protocol

Handling rare, uncharacterized building blocks requires a self-validating workflow[1]. The following protocol ensures that every step verifies the safety of the next.

G Start Pre-Operation: Risk Assessment PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Peroxide Peroxide Testing (Ether Moiety) PPE->Peroxide Hood Transfer to Chemical Fume Hood Peroxide->Hood Reaction Execute Synthesis (Inert Atmosphere) Hood->Reaction Waste Dispose as Non-Halogenated Organic Waste Reaction->Waste Store Store at 2-8°C (Argon Blanket) Reaction->Store

Workflow for the safe handling, operation, and disposal of 9-Oxabicyclo[3.3.1]nonan-1-ol.

Step-by-Step Methodology: Inert Transfer and Solubilization

  • System Purge & Validation: Cycle the reaction vessel three times between vacuum (0.1 mmHg) and Argon.

    • Causality: Removes ambient oxygen and moisture, preventing oxidative degradation of the hemiacetal.

    • Self-Validation: A steady pressure reading of <0.1 mmHg on the manifold gauge before backfilling confirms system integrity and the absence of micro-leaks.

  • Peroxide Verification: Before dissolving or heating, test the stock compound for peroxides using a quantitative KI-starch test strip.

    • Causality: Ethers auto-oxidize over time to form shock-sensitive peroxides.

    • Self-Validation: A reading of <5 ppm (no blue/black color change) confirms the material is safe for concentration or elevated temperatures.

  • Mass Transfer: Weigh the required mass of 9-Oxabicyclo[3.3.1]nonan-1-ol using an analytical balance inside a draft-free enclosure or fume hood.

  • Solvent Addition: Add the compatible anhydrous solvent (e.g., THF or DCM) dropwise via a gas-tight syringe.

    • Causality: Dropwise addition controls the heat of dissolution and prevents the aerosolization of the compound, maintaining a safe breathing zone.

Emergency Response & Spill Mitigation

In the event of a spill, immediate and calculated action is required to prevent exposure and fire risks.

  • Evacuate & Isolate: Immediately clear the immediate area. Ensure all ignition sources (hot plates, open flames) are powered down.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

    • Causality: Combustible absorbents like paper towels can ignite if the ether-alcohol oxidizes rapidly.

  • Neutralization & Cleanup: Sweep the absorbed material using non-sparking tools (brass or plastic) to prevent ignition of vapors. Place the waste in a sealed, clearly labeled hazardous waste container.

Waste Disposal & Storage Plan

Proper lifecycle management of 9-Oxabicyclo[3.3.1]nonan-1-ol is critical for long-term laboratory safety.

  • Storage Protocol: Store the compound in a tightly sealed amber vial at 2–8°C.

    • Causality: Amber glass prevents UV-catalyzed auto-oxidation, while refrigeration slows down potential peroxide formation. Always flush the headspace with Argon before sealing; Argon is heavier than air and provides a superior protective blanket compared to Nitrogen.

  • Disposal Plan: Do not discharge into the sink. 9-Oxabicyclo[3.3.1]nonan-1-ol must be disposed of as Non-Halogenated Organic Waste .

    • Self-Validation: Before sealing the waste carboy, verify that the waste mixture does not contain incompatible strong oxidizers (e.g., nitric acid or permanganates) which could react exothermically with the alcohol/ether moieties.

References

  • 9-OXABICYCLO[3.3.1]NONAN-1-OL AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.
  • Transannular interactions in medium-ring carbocycles: Theoretical and experimental investig

Sources

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